The following table summarizes the key information regarding the source and biological activity of this compound from Murraya koenigii:
| Aspect | Details |
|---|---|
| Natural Source | Murraya koenigii (Curry leaf tree) [1] [2] |
| Compound Type | Tricyclic sesquiterpene [1] |
| Core Bioactivity | Neuroprotective effects [1] [2] |
| Key Mechanism | Attenuates oxidative stress, mitochondrial dysfunction, and apoptosis via regulation of the PI3K/AKT/GSK-3β signaling pathway [1] |
In-depth studies, particularly on isolated compounds, provide evidence for the neuroprotective effects of this compound and its mechanism of action.
The neuroprotective action of this compound was demonstrated in a study using human SH-SY5Y neuroblastoma cells as a model [1].
The in vitro experiments yielded the following results [1]:
The following diagram illustrates this protective signaling pathway:
Beyond its neuroprotective effects, research indicates that this compound possesses a broader spectrum of biological activities, which supports the traditional use of its source plant, Murraya koenigii, in treating various ailments [3] [1] [2].
To identify and profile this compound in plant extracts like those from Murraya koenigii, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique [4] [5]. The typical methodology is as follows:
Research highlights isolongifolene's potential in treating neurodegenerative diseases and organ injury, with effects mediated through specific molecular pathways.
This compound activates PI3K/AKT/GSK-3β and AMPK-PGC1α pathways to reduce oxidative stress, apoptosis, and inflammation [1] [2].
A 2018 study demonstrated this compound's protective effects against rotenone-induced neurotoxicity in human SH-SY5Y neuroblastoma cells [2].
A 2022 study investigated this compound in a mouse model of liver ischemia/reperfusion (I/R) injury [1].
This compound's complex tricyclic structure makes its synthesis challenging. A breakthrough used a biomimetic, supramolecular catalysis approach [4] [5].
The summarized activities and data position this compound as a promising scaffold for drug development.
| Therapeutic Area | Model/Assay | Key Outcome Measures | Proposed Mechanism of Action |
|---|---|---|---|
| Neuroprotection | SH-SY5Y cells + Rotenone [2] [3] | ↓ Cytotoxicity, ↓ ROS, ↑ Mitochondrial function, ↓ Apoptosis | Activation of PI3K/AKT/GSK-3β signaling |
| Hepatoprotection | Mouse Liver I/R model [1] | ↓ ALT/AST levels, ↓ Necrotic area, ↓ Inflammation, ↓ Apoptosis | Activation of AMPK-PGC1α signaling |
Available from commercial chemical suppliers like MedChemExpress with purity ≥98.0%, typically supplied as a liquid and soluble in DMSO [3].
This compound is an active research subject. Future work should include more in vivo studies to validate efficacy and pharmacokinetics, detailed investigation of structure-activity relationships (SAR) to optimize properties, and exploration of its full anticancer potential.
The table below summarizes the key NMR data found in the literature for isolongifolene epoxide and its rearrangement ketones.
| Compound Name | Type of NMR Data | Key NMR Characteristics and Chemical Shifts |
|---|---|---|
| This compound β-epoxide (3) [1] | ( ^1\text{H} ) NMR | H-7 proton: δ 3.15 (dd, J = 2.2, 2.9 Hz). This specific signal identifies the β-epoxide. |
| Ketone 4 [1] | ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR | Full ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra assigned with nOe experiments. Key nOe: Irradiation of H-7 showed nOe effects on Me-11a and Me-12a. |
| Ketone 5 [1] | ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR | Full ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra assigned. Key nOe: Irradiation of H-7 showed nOe effects on Me-11b and Me-12b. |
The NMR data was generated within specific synthetic and rearrangement studies. The following diagram outlines the general chemical workflow.
Figure 1: Synthesis and rearrangement pathway from this compound to ketone [1]
Synthesis of this compound (2): A stirred solution of longifolene (20.4 g, 0.1 mol) in dry CH₂Cl₂ (20 ml) was treated with BF₃·OEt₂ (0.5 ml) and stirred for 8 hours at 35°C. The mixture was worked up with aqueous NaHCO₃, extracted with CH₂Cl₂, washed with brine, dried (MgSO₄), and concentrated. Bulb-to-bulb distillation yielded this compound as a colorless oil (18.6 g, 91%) [1].
Epoxidation to this compound β-epoxide (3): this compound (1 equivalent) was reacted with oxygen/pivalaldehyde (3 equivalents) in perfluoro-2-butyltetrahydrofuran (FC-75) using Mn(OAc)₃·2H₂O (4 mol%) as a catalyst. This neutral epoxidation condition is mild and avoids acid-catalyzed rearrangement, yielding the β-epoxide as the sole product [1].
Rearrangement to Ketone 4: The β-epoxide rearranged into ketone 4 in a solution of CDCl₃. Preparatively, the isomerization was faster in CHCl₃ with one equivalent of TMS, leading to a quantitative conversion [1].
Recent research indicates that this compound possesses protective biological activity. The following diagram illustrates the mechanism by which it alleviates liver injury.
Figure 2: this compound activates AMPK-PGC1α signaling to mediate protective effects [2]
According to the SDS from AbMole BioScience, Isolongifolene is not classified as a hazardous substance [1]. However, standard laboratory precautions should still be followed. The table below summarizes key safety information:
| Aspect | Details |
|---|---|
| Overall Classification | Not a hazardous substance or mixture [1]. |
| GHS Label Elements | Not a hazardous substance or mixture [1]. |
| First Aid Measures | Inhalation: Relocate to fresh air. Skin contact: Rinse with water. Eye contact: Flush with water. Ingestion: Rinse mouth; do not induce vomiting [1]. | | Fire-fighting Measures | Use water spray, dry chemical, foam, or CO₂ [1]. | | Accidental Release Measures | Absorb with liquid-binding material. Clean surfaces with alcohol [1]. | | Handling & Storage | Avoid inhalation and contact with skin/eyes. Keep container tightly sealed in a cool, well-ventilated area away from ignition sources [1]. | | Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents [1]. | | Transport Information | Non-hazardous for transport (DOT, IMDG, IATA) [1]. |
This compound is a tricyclic sesquiterpene isolated from the Indian herb Murraya koenigii. It has shown promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in studies, particularly in models of Parkinson's disease [2] [3] [4].
A primary mechanism identified involves the attenuation of rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by regulating the PI3K/AKT/GSK-3β signaling pathway [2] [4]. The following diagram illustrates this neuroprotective pathway:
This compound activates the PI3K/AKT pathway, leading to the inhibition of GSK-3β and subsequent reduction of apoptosis.
The following methodology is based on studies using SH-SY5Y neuroblastoma cells to evaluate this compound's protective effects against rotenone-induced toxicity [2] [4].
This protocol summarizes the study on a rotenone-induced rat model of Parkinson's disease [3].
Chitosan-based nanoparticles have emerged as promising biocompatible drug carriers in cancer nanotechnology due to their favorable biological properties, including biodegradability, low toxicity, and mucoadhesiveness. [1] The natural polymer chitosan, composed of glucosamine and N-acetylglucosamine residues, offers versatile functionality for pharmaceutical applications, with the US Food and Drug Administration (FDA) granting it Generally Recognized as Safe (GRAS) status. [1] The ionotropic gelation method for chitosan nanoparticle synthesis has gained particular prominence because it occurs under mild aqueous conditions without harsh organic solvents, preserving the stability of encapsulated therapeutic compounds. [2] [3]
Isolongifolene (ILF), a carbazole alkaloid derived from the curry leaf plant (Murraya koenigii), has demonstrated significant therapeutic potential in preliminary studies, including neuroprotective effects in Parkinson's disease models. [4] However, its translation into clinical applications faces challenges due to poor bioavailability and limited targeting efficiency. [4] Encapsulation of this compound within chitosan nanoparticles addresses these limitations by enhancing stability, enabling controlled release, and potentially facilitating targeted delivery to cancer cells through the Enhanced Permeability and Retention (EPR) effect. [4] [5] Recent studies indicate that this compound-loaded chitosan nanoparticles (ICN) exhibit excellent plasma compatibility and sustained release patterns, making them promising adjuvants for overcoming multi-drug resistance in solid tumors. [4] [6]
These application notes provide detailed protocols for the synthesis, optimization, and characterization of this compound-loaded chitosan nanoparticles, supporting researchers in developing effective nanocarrier systems for cancer therapeutics.
Table 1: Chemical reagents required for ICN synthesis and characterization
| Chemical Name | Specifications | Source/Supplier | Storage Conditions |
|---|---|---|---|
| Chitosan (low molecular weight) | MW: 107 kDa, Deacetylation Degree: 75-85% | Sigma-Aldrich (USA) | Room temperature in desiccator |
| Sodium Tripolyphosphate (TPP) | Analytical grade | Sigma-Aldrich (USA) | Room temperature in desiccator |
| This compound | ≥95% purity | Sigma-Aldrich (USA) | -20°C protected from light |
| Acetic acid | Glacial, HPLC grade | Sigma-Aldrich (USA) | Room temperature |
| Methanol | HPLC grade | Sigma-Aldrich (USA) | Room temperature |
| Hydrochloric acid | Analytical grade | Sigma-Aldrich (USA) | Room temperature |
Table 2: Equipment required for ICN synthesis and characterization
| Equipment | Specifications | Manufacturer |
|---|---|---|
| Magnetic stirrer | With temperature control | Any reputable supplier |
| Centrifuge | Capable of 13,000 × g | Eppendorf or equivalent |
| Sonicator | Probe sonicator, amplitude 20, pulser 4s | Sonitvibra cell, UC130 (USA) |
| Freeze dryer | Standard benchtop model | Delvac-lyo1550 (INDIA) or equivalent |
| Dynamic Light Scattering (DLS) instrument | Zeta potential measurement capability | Malvern Instruments NanoZSP (UK) |
| FTIR Spectrometer | ATR accessory | Perkin Elmer, Spectrum-RX1 (USA) |
| XRD Analyzer | Cu-Kα radiation source | Rigaku or equivalent |
| SEM/TEM | High-resolution imaging | JEOL or equivalent |
| HPLC System | Reverse phase C18 column | Agilent or equivalent |
The ionic gelation method represents the gold standard for chitosan nanoparticle production due to its simplicity, reproducibility, and mild processing conditions that preserve the stability of encapsulated bioactive compounds. [2] The procedure outlined below follows established protocols with specific modifications for this compound encapsulation. [4]
Step-by-Step Procedure:
Chitosan Solution Preparation: Dissolve 2 mg/mL of low molecular weight chitosan (MW: 107 kDa, DD: 75-85%) in 0.25% (v/v) acetic acid solution. Stir continuously at 250 rpm for 12 hours at 10°C until completely dissolved. Filter the solution through a 0.45 μm membrane to remove any undissolved particles. [4]
This compound Addition: Add 100 μg/mL of this compound (dissolved in methanol) to the chitosan solution under constant stirring. Maintain temperature at 10°C throughout this process. [4]
Cross-linking Process: Gradually add 0.75% (w/v) aqueous TPP solution to the chitosan-isolongifolene mixture in a 2:1 ratio (chitosan:TPP) using a peristaltic pump at a controlled addition rate of 0.5 mL/min. Maintain continuous stirring at 320 rpm for 6 hours at 4°C to allow complete nanoparticle formation. [4]
Sonication: Subject the resultant dispersion to probe sonication for 10 minutes at 4°C using an amplitude of 20 with pulsation (4 seconds on, 2 seconds off) to reduce particle size and improve homogeneity. [4]
Purification: Centrifuge the nanoparticle suspension at 13,000 × g for 20 minutes at 4°C. Carefully collect the pellet and resuspend in HPLC grade water. Repeat this washing process three times to remove unencapsulated this compound and residual solvents. [4]
Lyophilization: Freeze the purified nanoparticle suspension at -80°C for 4 hours, then lyophilize for 24 hours using a freeze dryer. Store the resulting powder at -20°C in airtight containers protected from light for long-term stability. [4]
Synthesis Workflow for this compound-Loaded Chitosan Nanoparticles
Systematic optimization of formulation parameters is critical for achieving nanoparticles with desired characteristics. Research indicates that the initial chitosan concentration and degree of acetylation significantly impact particle size and stability. [3] A rational optimization approach should be implemented as follows:
Experimental Design for Optimization:
Chitosan Concentration Variation: Prepare a series of chitosan solutions with concentrations ranging from 0.1% to 0.5% (w/v) while maintaining constant this compound and TPP concentrations. [4]
TPP Ratio Screening: Evaluate different chitosan:TPP mass ratios from 1:0.5 to 1:2.5 to identify the optimal cross-linking density. [4]
pH Optimization: Adjust pH to 5.0 during synthesis, as studies demonstrate this pH value produces more homogeneous nanoparticles with optimal size and zeta potential. [2]
Process Parameter Optimization: Systematically vary TPP addition time (5-30 minutes), overall reaction time (1-6 hours), and rotation speed (200-500 rpm) to determine optimal conditions. [2]
Comprehensive characterization of this compound-loaded chitosan nanoparticles is essential for quality control and ensuring reproducible performance in biological systems. The following analytical techniques provide crucial information about nanoparticle properties:
Fourier Transform Infrared Spectroscopy (FTIR):
X-Ray Diffraction (XRD):
Particle Size and Zeta Potential:
Surface Morphology (SEM/TEM):
Determination of Encapsulation Efficiency and Drug Loading:
Centrifuge the nanoparticle suspension at 13,000 × g for 20 minutes at 4°C to separate free this compound.
Collect the supernatant and quantify unencapsulated this compound using HPLC with a C18 column (mobile phase: methanol:water 70:30, flow rate: 1 mL/min, detection: UV 254 nm). [4]
Calculate encapsulation efficiency (DEE) and drug loading efficiency (DLE) using the following formulas:
DEE (%) = (Total drug - Drug in supernatant) / Total drug × 100 DLE (%) = (Total drug - Drug in supernatant) / Weight of nanoparticles × 100 [4]
Table 3: Optimization parameters for chitosan nanoparticle synthesis [4] [2] [3]
| Parameter | Optimal Range | Impact on Nanoparticle Characteristics |
|---|---|---|
| Chitosan Concentration | 0.1-0.5% (w/v) | Higher concentrations increase particle size |
| Chitosan:TPP Ratio | 2:1 to 5:1 | Lower ratios produce smaller, more stable particles |
| pH | 5.0 | Optimal for homogeneous particle formation |
| Stirring Speed | 300-400 rpm | Higher speeds reduce particle aggregation |
| Stirring Time | 4-6 hours | Longer times improve cross-linking completeness |
| TPP Addition Time | 10-30 minutes | Controlled addition improves size uniformity |
Comprehensive Characterization Pipeline for Chitosan Nanoparticles
Assessment of blood compatibility is imperative for intravenous administration of nanoparticles. The following protocol evaluates hemolytic potential and plasma stability:
Hemocompatibility Testing:
Plasma Stability Study:
Evaluation of release kinetics provides critical information for predicting in vivo performance:
Dialysis Membrane Method:
Table 4: Biological evaluation parameters and acceptable ranges for ICN formulations [4] [1]
| Evaluation Parameter | Test Method | Acceptable Range | Significance |
|---|---|---|---|
| Hemocompatibility | Hemolysis assay | <5% hemolysis | Safe for intravenous administration |
| Plasma Stability | Size and PDI monitoring in plasma | <20% change in size over 24h | Indicates circulation longevity |
| In Vitro Release | Dialysis method in PBS (pH 7.4) | Sustained release over 72h | Predicts controlled release behavior |
| Cytotoxicity | MTT assay on cancer cell lines | IC50 value determination | Assesses therapeutic efficacy |
| Cellular Uptake | Fluorescence microscopy/Flow cytometry | Time-dependent internalization | Confirms intracellular delivery |
Understanding the critical factors affecting nanoparticle properties enables rational design and optimization. Research demonstrates that chitosan concentration and degree of acetylation significantly impact particle size and stability. [3]
Chitosan Properties:
Process Parameters:
Establishing rigorous quality standards ensures batch-to-batch consistency and reproducible performance:
Table 5: Quality control specifications for this compound-loaded chitosan nanoparticles [4] [2] [3]
| Parameter | Target Specification | Testing Frequency | Corrective Action if Out of Specification |
|---|---|---|---|
| Particle Size | 100-300 nm | Every batch | Adjust chitosan concentration or sonication parameters |
| Polydispersity Index (PDI) | <0.3 | Every batch | Optimize stirring conditions or TPP addition rate |
| Zeta Potential | +25 to +40 mV | Every batch | Modify chitosan DDA or concentration |
| Encapsulation Efficiency | >70% | Every batch | Adjust drug-polymer ratio or loading method |
| Drug Loading | >5% | Every batch | Increase initial drug input or optimize formulation |
| pH | 4.5-5.5 | Every batch | Adjust acetic acid concentration |
| Residual Solvent | <100 ppm methanol | Every batch | Extend purification or washing steps |
This compound-loaded chitosan nanoparticles demonstrate significant potential as novel therapeutic adjuvants in oncology, particularly for addressing multi-drug resistance in solid tumors. [4] The enhanced permeability and retention (EPR) effect enables selective accumulation in tumor tissues, while the sustained release profile maintains therapeutic drug concentrations at the target site. [4] [5] Recent studies indicate that chitosan nanoparticles can efficiently encapsulate various phytochemicals, improving their bioavailability and therapeutic efficacy against cancer cells. [5]
The immunomodulatory properties of chitosan further enhance its therapeutic potential, as it can stimulate immune responses against cancer cells through activation of dendritic cells and macrophages. [7] Specific signaling pathways, including cGAS-STING and NLRP3 inflammasomes, have been implicated in chitosan-mediated immune activation, suggesting potential for combination immunotherapy approaches. [7]
The protocols detailed in these application notes provide researchers with comprehensive methodologies for synthesizing, optimizing, and characterizing this compound-loaded chitosan nanoparticles. The ionic gelation method offers a reproducible and scalable approach for producing nanoparticles with optimal characteristics for cancer therapy. [4] [2]
Future development should focus on surface functionalization with targeting ligands to enhance specificity for cancer cells, optimization of lyophilization protocols with suitable cryoprotectants (e.g., 10% mannitol) for long-term stability, [2] and comprehensive preclinical evaluation of pharmacokinetics and biodistribution. Additionally, exploring the synergistic effects of this compound with conventional chemotherapeutic agents may open new avenues for combination therapy against multi-drug-resistant cancers.
As research progresses, this compound-loaded chitosan nanoparticles hold significant promise as next-generation nanotherapeutics that could potentially revolutionize cancer treatment paradigms by overcoming biological barriers and enhancing therapeutic efficacy while minimizing systemic toxicity.
Parkinson's disease (PD) represents the second most common neurodegenerative disorder after Alzheimer's disease, affecting approximately 1.5 million Americans and close to 5% of the population over 65 years worldwide. The characteristic pathology of PD involves the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to depletion of striatal dopamine and the appearance of cardinal motor symptoms including tremors, rigidity, bradykinesia, and postural instability. The neuropathological hallmarks include the presence of cytoplasmic fibrillary inclusions known as Lewy bodies, which contain proteins such as α-synuclein, ubiquitin, and synphilin-1. While current treatments primarily focus on dopamine replacement to alleviate motor symptoms, they do not address the underlying neurodegenerative process, creating a critical need for neuroprotective therapies that can modify disease progression [1] [2].
Isolongifolene (ILF) is a tricyclic sesquiterpene compound isolated from the Indian herb Murraya koenigii, commonly known as curry leaf plant. This natural compound has attracted scientific interest due to its reported antioxidant, anti-inflammatory, and anti-apoptotic properties across various disease models. Previous research has demonstrated its protective effects against rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in cellular models, suggesting its potential application in neurodegenerative disorders like PD. The compound has a woody and amber incense odor and has been commercially used in fragrances for cosmetics, perfumes, detergents, and deodorants, but its therapeutic potential represents a novel application avenue [3] [4] [5].
The pathogenesis of Parkinson's disease involves multiple interconnected mechanisms including oxidative stress, mitochondrial dysfunction, neuroinflammation, endoplasmic reticulum stress, and apoptotic cell death. Rotenone, a common pesticide and mitochondrial complex I inhibitor, has been widely used to model PD in experimental settings as it reproduces many key features of the human disease, including selective nigrostriatal dopaminergic degeneration, oxidative stress, Lewy body-like inclusions, and motor impairments. This makes it an excellent tool for evaluating potential neuroprotective compounds like this compound that might address these multiple pathological processes simultaneously [1] [2] [6].
This compound demonstrates multimodal protective effects against key pathological processes in Parkinson's disease models. In both in vitro and in vivo studies, ILF has consistently shown the ability to attenuate oxidative stress, a central mechanism in PD pathogenesis. Research demonstrates that ILF treatment significantly restores activities of crucial antioxidant enzymes including superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and levels of reduced glutathione (GSH) while reducing lipid peroxidation products measured as thiobarbituric acid reactive substances (TBARS). This robust antioxidant activity helps maintain cellular redox homeostasis and prevents oxidative damage to cellular macromolecules in neuronal tissues [6].
The anti-apoptotic properties of this compound represent another critical mechanism underlying its neuroprotective effects. In rotenone-induced PD models, ILF treatment dramatically alleviates toxicity and cell death by modulating the expression of key apoptotic regulators. Specifically, ILF downregulates pro-apoptotic proteins including Bax, Cyt-C, and caspases-3, -8, and -9 while upregulating the anti-apoptotic protein Bcl-2. This regulation of the apoptotic signaling cascade helps preserve neuronal viability and prevents the degeneration of dopaminergic neurons in the nigrostriatal pathway, which is central to PD pathology [3] [5].
Furthermore, this compound helps maintain dopaminergic system integrity by preventing the rotenone-induced decrease in key dopaminergic markers. Treatment with ILF has been shown to significantly counteract the reduction in tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) expression while reducing the upregulation of α-synuclein, a protein that aggregates in Lewy bodies. These effects collectively contribute to the preservation of dopaminergic neurotransmission and motor function in experimental PD models [3].
Table 1: Key Signaling Pathways Mediating this compound's Neuroprotective Effects
| Pathway | Components Regulated | Biological Effects | Experimental Models |
|---|---|---|---|
| PI3K/AKT/GSK-3β | Upregulation of p-PI3K, p-AKT, p-GSK-3β | Attenuation of mitochondrial dysfunction, oxidative stress, and apoptosis | SH-SY5Y cells [5] |
| AMPK-PGC1α | Increased P-AMPK, PGC1α protein expression | Enhanced mitochondrial function, reduced inflammation, apoptosis, and oxidative stress | Liver I/R injury model [7] [8] |
| Apoptotic Signaling | Downregulation of Bax, Cyt-C, caspases-3, -8, -9; Upregulation of Bcl-2 | Inhibition of mitochondrial apoptosis pathway | SH-SY5Y cells and rat PD model [3] [5] |
Research has elucidated several specific signaling pathways through which this compound exerts its neuroprotective effects. In cellular models, ILF attenuates rotenone-induced toxicity through regulation of the PI3K/AKT/GSK-3β signaling pathway. This pathway plays a crucial role in cell survival, mitochondrial function, and metabolism. ILF treatment increases the expression of phosphorylated PI3K, AKT, and GSK-3β, which promotes neuronal survival and counteracts rotenone-induced cytotoxicity. The activation of this pathway represents a key mechanism through which ILF maintains mitochondrial integrity and prevents apoptotic cell death in dopaminergic neurons [5].
Although not directly demonstrated in neural tissue, studies on liver ischemia/reperfusion injury have shown that this compound can activate the AMPK-PGC1α signaling pathway, which represents a potential mechanism that may contribute to its neuroprotective effects. This pathway serves as a crucial regulator of energy metabolism, mitochondrial biogenesis, and oxidative stress response. Activation of AMPK-PGC1α signaling by ILF results in reduced inflammation, apoptosis, and oxidative stress in liver tissue, and similar mechanisms may operate in neural contexts given the importance of mitochondrial dysfunction in PD pathogenesis [7] [8].
The following diagram illustrates the key molecular pathways through which this compound exerts its neuroprotective effects:
The standardized protocol for evaluating this compound's neuroprotective effects in cellular models of Parkinson's disease utilizes SH-SY5Y human neuroblastoma cells, a well-established neuronal model system. Cells should be maintained in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂. For experimental procedures, cells should be seeded at an appropriate density (typically 1×10⁴ cells/well in 96-well plates for viability assays or 5×10⁵ cells/well in 6-well plates for molecular studies) and allowed to attach for 24 hours before treatments [5].
The experimental groups should include: (1) Control group (vehicle-treated), (2) Rotenone-only group (100 nM), (3) ILF (10 μM) + Rotenone (100 nM) co-treatment group, and (4) ILF (10 μM) alone group. This compound should be prepared as a stock solution in methanol and diluted in culture medium to achieve the final working concentration, ensuring the methanol concentration does not exceed 0.1% in all groups. The optimal pretreatment protocol involves administering ILF 2 hours before rotenone exposure, followed by 24 hours of co-incubation with rotenone to model PD-like pathology. This pretreatment strategy allows the cellular defense mechanisms to be activated before the toxic insult, more closely mimicking potential clinical approaches where neuroprotection might be initiated before significant neurodegeneration occurs [5].
Table 2: Key In Vitro Assays for Evaluating Neuroprotective Effects
| Assessment Category | Specific Assays | Key Parameters Measured | Expected Outcomes with ILF |
|---|---|---|---|
| Cell Viability | MTT assay, LDH release | Mitochondrial function, membrane integrity | Significant reduction in rotenone-induced cytotoxicity |
| Oxidative Stress | ROS detection, Lipid peroxidation, Antioxidant enzymes | ROS levels, TBARS, SOD, catalase, GPx, GSH | Reduced ROS and lipid peroxidation, restored antioxidant defenses |
| Mitochondrial Function | JC-1 staining, ATP levels, Complex I activity | Mitochondrial membrane potential, ATP content, Complex I function | Improved membrane potential, increased ATP, restored Complex I activity |
| Apoptosis | Annexin V/PI, TUNEL, Western blot | Phosphatidylserine exposure, DNA fragmentation, Bax/Bcl-2 ratio, caspases | Reduced apoptotic markers, normalized Bax/Bcl-2 ratio, decreased caspase activation |
| Signaling Pathways | Western blot, Immunofluorescence | p-PI3K, p-AKT, p-GSK-3β, AMPK, PGC1α | Increased phosphorylation of survival pathway components |
Cell viability should be quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay according to established protocols. After treatments, MTT solution (0.5 mg/mL final concentration) should be added to each well and incubated for 4 hours at 37°C. The formed formazan crystals should be dissolved in dimethyl sulfoxide (DMSO), and the absorbance should be measured at 570 nm with a reference wavelength of 630 nm. Viability should be expressed as a percentage of the control group. Additionally, lactate dehydrogenase (LDH) release should be measured in the culture medium as an indicator of membrane integrity and cytotoxic damage using commercial kits according to manufacturer instructions [5] [6].
Oxidative stress parameters should be comprehensively evaluated using multiple complementary assays. Intracellular reactive oxygen species (ROS) levels can be measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatments, cells should be incubated with 10 μM DCFH-DA for 30 minutes at 37°C, and fluorescence should be measured with excitation at 485 nm and emission at 530 nm. Lipid peroxidation should be assessed by measuring thiobarbituric acid reactive substances (TBARS), with results expressed as nmol of malondialdehyde (MDA) equivalents per mg protein. Antioxidant defenses should be evaluated by measuring the activities of superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and levels of reduced glutathione (GSH) using established biochemical methods [6].
Apoptotic markers and signaling pathways should be analyzed through western blotting and immunofluorescence. Cells should be harvested in RIPA buffer containing protease and phosphatase inhibitors, and protein concentrations should be determined using the Bradford assay. Equal amounts of protein (typically 20-30 μg) should be separated by SDS-PAGE and transferred to PVDF membranes. After blocking, membranes should be incubated with primary antibodies against target proteins including Bax, Bcl-2, cytochrome c, cleaved caspases (-3, -8, -9), p-PI3K, p-AKT, p-GSK-3β, AMPK, P-AMPK, PGC1α, and corresponding total proteins. β-actin should be used as a loading control. Enhanced chemiluminescence detection systems should be used for visualization, and band intensities should be quantified using densitometry software [3] [7] [5].
The well-characterized rotenone-induced Parkinson's disease model in rats provides a robust system for evaluating this compound's neuroprotective effects in vivo. Male albino Wistar rats (weighing 200-250 g, 10-12 weeks old) should be housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with free access to food and water. All experimental procedures must be approved by the appropriate Institutional Animal Ethics Committee and conducted in accordance with National Institutes of Health guidelines for laboratory animal care and use. Parkinson's disease should be induced by subcutaneous injection of rotenone (2.5 mg/kg) dissolved in sunflower oil once daily for 4 weeks to produce progressive nigrostriatal degeneration and PD-like pathology [3] [6].
This compound should be administered at doses of 5, 10, and 20 mg/kg to establish a dose-response relationship, with the 10 mg/kg dose identified as optimal for further investigation based on previous studies. ILF should be prepared as a suspension in 0.5% carboxymethyl cellulose (CMC) or dissolved in methanol and diluted in sunflower oil. The preferred administration route is intraperitoneal injection, given 30 minutes before each rotenone injection throughout the 4-week experimental period. Animals should be randomly divided into the following groups (n=8-10 per group): (1) Vehicle control group (sunflower oil + 0.5% CMC), (2) Rotenone-only group (2.5 mg/kg), (3) Rotenone + ILF (5 mg/kg), (4) Rotenone + ILF (10 mg/kg), (5) Rotenone + ILF (20 mg/kg), and (6) ILF alone (10 mg/kg) group to assess any potential intrinsic effects. Body weight and general health should be monitored daily throughout the experimental period [3] [6].
Motor function evaluations should be conducted before starting treatments (baseline) and then weekly throughout the experimental period using standardized behavioral tests. The open field test should be performed to assess spontaneous locomotor activity and exploratory behavior. Each rat should be placed individually in the center of a square arena (60×60×40 cm) and allowed to explore freely for 5 minutes. The movement should be recorded and analyzed using automated tracking systems to quantify total distance traveled, average speed, number of line crossings, and rearing episodes. Ambulatory activity measurements provide important indicators of overall motor function that are typically impaired in PD models and improved by effective interventions [3] [2].
The rotarod test should be used to evaluate motor coordination, balance, and endurance. Rats should be trained for three consecutive days before baseline measurements to achieve stable performance. During testing, animals are placed on a rotating rod with gradually increasing speed (from 4 to 40 rpm over 5 minutes), and the latency to fall is recorded. The test should be repeated three times for each animal with at least 15-minute rest intervals between trials, and the average latency should be calculated. Additionally, catalepsy behavior should be assessed using the bar test, where the front paws of the rat are placed on a horizontal bar (9 cm high), and the time until the rat removes both paws from the bar is recorded with a maximum cutoff time of 180 seconds. Increased catalepsy time indicates Parkinsonian-like bradykinesia and is typically ameliorated by effective neuroprotective treatments [3] [6].
Muscle strength and endurance should be evaluated using the hang test, where rats are placed on a wire grid that is then inverted, and the time until the animal falls is recorded (maximum 300 seconds). This test provides valuable information about neuromuscular function that may be impaired in PD models. All behavioral testing should be conducted in a dedicated quiet room during the light phase of the cycle, with the experimenter blinded to the treatment groups to eliminate observer bias. Consistent testing conditions should be maintained throughout the study to ensure reliable and reproducible results [6].
After the final behavioral tests, animals should be euthanized under deep anesthesia for tissue collection. For neurochemical analysis, striatal and substantia nigra tissues should be rapidly dissected on an ice-cold platform. One hemisphere should be frozen in liquid nitrogen and stored at -80°C for biochemical assays, while the other hemisphere should be fixed in 4% paraformaldehyde for histological examination. For dopamine measurement, striatal tissues should be homogenized in 0.1 M perchloric acid, centrifuged at 12,000×g for 15 minutes at 4°C, and the supernatant should be analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection [3] [6].
Oxidative stress markers should be assessed in substantia nigra and striatal tissues. Tissue homogenates (10% w/v in appropriate buffers) should be prepared and used for measuring lipid peroxidation (TBARS assay), superoxide dismutase (SOD) activity, catalase activity, glutathione peroxidase (GPx) activity, and reduced glutathione (GSH) levels using established spectrophotometric methods. For molecular studies, total protein should be extracted for western blot analysis of tyrosine hydroxylase (TH), dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), α-synuclein, and apoptotic markers (Bax, Bcl-2, cytochrome c, caspases) as described in the in vitro protocol section. For histopathological examination, fixed brain tissues should be processed, embedded in paraffin, sectioned at 5-7 μm thickness, and stained with appropriate antibodies for tyrosine hydroxylase immunohistochemistry to quantify nigral dopaminergic neurons and striatal dopaminergic terminals [3] [6].
Table 3: Summary of this compound Efficacy in Parkinson's Disease Models
| Parameter Assessed | Rotenone-Induced Changes | This compound Effects | Dose/Model |
|---|---|---|---|
| Motor Function | Decreased locomotion, impaired rotarod performance, increased catalepsy | Dose-dependent improvement, optimal at 10 mg/kg | Rat model (4 weeks) [3] |
| Striatal DA | ~60% reduction in dopamine content | Significant restoration of DA levels | 10 mg/kg, rat model [3] |
| Oxidative Stress | Increased TBARS, decreased SOD, catalase, GPx, GSH | Normalized TBARS, restored antioxidant defenses | 10 mg/kg, rat model [6] |
| Dopaminergic Markers | Decreased TH, DAT, VMAT2; Increased α-synuclein | Increased TH, DAT, VMAT2; Reduced α-synuclein | 10 mg/kg, rat model [3] |
| Apoptotic Markers | Increased Bax, Cyt-C, caspases; Decreased Bcl-2 | Normalized expression of apoptotic proteins | 10 mg/kg, rat/model; 10 μM, cells [3] [5] |
| Cell Viability | ~50% reduction in SH-SY5Y cells | Significant protection against rotenone | 10 μM, SH-SY5Y cells [5] |
Research demonstrates that this compound treatment produces significant improvement in motor function impairments characteristic of Parkinson's disease models. In rotenone-treated rats, ILF administration (10 mg/kg) markedly improved performance in spontaneous locomotion tests, rotarod performance, and catalepsy scores compared to rotenone-only controls. The dose-dependent effects were observed across multiple behavioral parameters, with 10 mg/kg established as the optimal dose for neuroprotection. These behavioral improvements correlated with preservation of striatal dopamine content, which was significantly depleted in rotenone-only treated animals but maintained at near-normal levels in ILF-co-treated groups. This functional preservation underscores the translational potential of this compound for addressing the core motor symptoms of Parkinson's disease [3].
At the molecular level, this compound demonstrated robust antioxidant and anti-apoptotic effects in both cellular and animal models of Parkinson's disease. In SH-SY5Y cells, ILF (10 μM) pretreatment significantly attenuated rotenone-induced cytotoxicity, mitochondrial dysfunction, and oxidative stress. The compound reduced intracellular ROS generation, lipid peroxidation, and restored antioxidant defense systems. Furthermore, ILF treatment modulated the expression of key apoptotic regulators, decreasing pro-apoptotic proteins (Bax, cytochrome c, caspases-3, -6, -8, and -9) while increasing anti-apoptotic Bcl-2 expression. These molecular effects translated to preserved dopaminergic integrity in animal models, with ILF treatment preventing the rotenone-induced decrease in tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) expression while reducing α-synuclein upregulation [3] [5] [6].
The signaling pathways involved in this compound's neuroprotective effects have been partially elucidated through mechanistic studies. In cellular models, ILF activated the PI3K/AKT/GSK-3β pathway, as evidenced by increased phosphorylation of PI3K, AKT, and GSK-3β. This pathway activation represents a crucial mechanism for neuronal survival and mitochondrial function maintenance. Although not directly demonstrated in neural tissue, studies in other injury models have shown that this compound can activate the AMPK-PGC1α signaling pathway, which regulates energy metabolism, mitochondrial biogenesis, and oxidative stress response. The multi-target action of this compound across these complementary pathways contributes to its comprehensive neuroprotective profile against diverse aspects of PD pathology [7] [5] [8].
The accumulated evidence positions this compound as a promising multi-target therapeutic candidate for Parkinson's disease that addresses several core pathological mechanisms simultaneously. Unlike current dopamine-replacement therapies that primarily alleviate symptoms, this compound's ability to modulate oxidative stress, mitochondrial dysfunction, apoptosis, and protein aggregation suggests potential disease-modifying capabilities that could slow or prevent neurodegeneration. The compound's natural origin and previously established safety profile from its use in fragrances and cosmetics may facilitate its translation into clinical development. However, it is important to note that most existing studies have utilized pretreatment paradigms, which limits understanding of its therapeutic potential when administered after disease establishment, as would be typical in clinical practice [3] [5] [6].
Several research gaps and limitations need to be addressed in future studies. The precise molecular targets through which this compound initiates its neuroprotective effects remain incompletely characterized. While downstream signaling pathways have been identified, the initial molecular interactions require further elucidation. Additionally, most behavioral assessments have focused on motor symptoms, while non-motor symptoms that significantly impact quality of life in PD patients have not been thoroughly investigated. The blood-brain barrier permeability and pharmacokinetic profile of this compound need systematic evaluation to optimize dosing regimens and delivery strategies. Furthermore, long-term toxicity studies and investigations in chronic PD models that more closely mimic the progressive nature of human Parkinson's disease are necessary to fully assess its therapeutic potential and safety profile [3] [5].
Recent advances in nanoformulation strategies offer promising approaches to enhance the delivery and efficacy of this compound for central nervous system applications. Studies have successfully developed this compound-loaded chitosan nanoparticles (ICN) using ionic cross-linking of chitosan with sodium tripolyphosphate (TPP) anions. These nanoparticles demonstrated good compatibility with plasma and exhibited a constant release pattern, making them suitable for sustained drug delivery. The optimized formulation ICN-K03 (1:1.5 drug:polymer ratio) showed high drug encapsulation efficiency (85.25%) and drug loading efficiency (28.42%), with a process yield of 84.15%. Such nanoformulations could potentially enhance brain delivery of this compound while providing controlled release, thereby improving therapeutic outcomes and reducing dosing frequency [4].
For future clinical translation, several administration strategies could be considered based on the compound's properties and the chronic nature of Parkinson's disease. Oral administration would be preferable for long-term management, though this would require addressing potential bioavailability challenges. Alternative delivery routes such as intranasal administration could facilitate direct nose-to-brain delivery, bypassing the blood-brain barrier and potentially enhancing brain concentrations. For acute neuroprotective interventions in high-risk situations, intravenous formulation might be appropriate. Combination therapies that pair this compound with existing PD medications should also be explored, as the multi-mechanistic approach of ILF might complement the symptomatic relief provided by current treatments, potentially allowing for dose reduction and minimized side effects while providing neuroprotective benefits [3] [4].
The following diagram illustrates the recommended experimental workflow for evaluating this compound in Parkinson's disease models:
This compound is a tricyclic sesquiterpene. Its derivative, isolongifolenone, is a key scaffold for chemical modification. These compounds are noted for their potential antioxidant, anti-inflammatory, and antitumor activities [1] [2]. The essential oil of Serissa japonica, which contains isolongifolenol, has demonstrated significant antioxidant activity, largely attributed to its high content of compounds like (E)-nerolidol, 1,8-cineole, and iso-longifolol [3].
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures an antioxidant's ability to donate a hydrogen atom, thereby neutralizing the stable free radical DPPH•. This reaction results in a color change from deep violet to pale yellow, which is monitored spectrophotometrically at 517 nm [4].
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the radical cation ABTS•+, which is scavenged by antioxidants. This decolorization is measured at 734 nm [5]. It's important to note that some antioxidants, particularly phenolics, can form coupling adducts with ABTS•+, which may influence the results [5].
Reagents:
Procedure:
Reagents:
Procedure:
The following diagram illustrates the workflow for the ABTS assay:
Table 1: Antioxidant Activity of Natural Product Extracts and Compounds
| Compound / Essential Oil Source | Major Components | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Serissa japonica Leaf Oil | (E)-nerolidol, 1,8-cineole, iso-longifolol | 62.79 ± 0.77 | 57.82 ± 1.12 | [3] |
| Artemisia scoparia Essential Oil | Tocopherol derivatives | 285 ± 0.82 | 295 ± 0.32 | [7] |
| Vitamin E-Infused Nanogel | Alpha-tocopherol | ~85% Inhibition at 100 µg/mL* | Not Reported | [6] |
| Artemisia absinthium Essential Oil | Oleic acid derivatives | ~300 (approx. from graph)* | ~310 (approx. from graph)* | [7] |
Note: IC₅₀ values represent the concentration required to scavenge 50% of the radicals. A lower IC₅₀ indicates stronger antioxidant activity. *Value estimated from graphical data or reported as % inhibition at a single concentration.
Table 2: Bioactivity Profile of this compound and Related Compounds
| Compound | Observed Biological Activities | Potential Mechanisms & Notes | Reference |
|---|---|---|---|
| This compound | Neuroprotective, Antioxidant, Anti-apoptotic | Mitigates rotenone-induced oxidative stress and dopamine depletion in a Parkinson's disease model. | [2] |
| Isolongifolenone-based caprolactam derivatives | Anticancer (e.g., compound E10) | Induces cancer cell apoptosis via the p53/mTOR/autophagy pathway by increasing intracellular ROS. | [1] |
| Serissa japonica Oil | Anti-tyrosinase, Anti-inflammatory (NO inhibition) | IC₅₀ for tyrosinase inhibition: 195.6 µg/mL; IC₅₀ for NO inhibition: 63.03 µg/mL. | [3] |
The DPPH and ABTS assays are robust, widely accepted methods for the initial in vitro assessment of antioxidant capacity. The data and protocols provided herein offer a standardized framework for evaluating this compound and its derivatives, supporting their potential as lead compounds for nutraceutical and therapeutic development aimed at mitigating oxidative stress [3] [2].
Oxidative stress represents a fundamental pathophysiological process resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. Numerous human diseases are associated with oxidative stress induced by free radicals, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders such as Parkinson's disease. These free radicals – including superoxide anions, hydrogen peroxide, hydroxyl radicals, and nitric oxide – play a vital role in damaging various cellular macromolecules such as proteins, lipids, and DNA in healthy human cells [1]. The therapeutic potential of natural compounds with strong antioxidant properties but low cytotoxicity has recently gained significant attention in pharmacological research, leading to increased interest in ethnomedicine and plant-derived bioactive molecules [1].
This compound (ILF) is a tricyclic sesquiterpene present in Murraya koenigii leaves, a herbal species extensively used in traditional medicine throughout Eastern Asia [1]. Before the commencement of recent studies, there was remarkably little information in scientific literature regarding the free radical scavenging and antioxidant activity of this compound, both in vivo and in vitro [1]. This gap in knowledge prompted systematic investigations into the antioxidant potential of this compound, which has revealed promising therapeutic applications for various oxidative stress-related pathological conditions, including neurodegenerative diseases and hepatic ischemia-reperfusion injury [2] [3]. The growing body of evidence regarding this compound's antioxidant efficacy underscores the importance of standardized protocols for evaluating its free radical scavenging activity in experimental settings.
The free radical scavenging capacity of this compound has been quantitatively evaluated through a series of established in vitro assays, providing researchers with essential benchmark values for experimental comparisons. These assays demonstrate this compound's effectiveness against various radical species through different mechanisms, including hydrogen atom transfer, single electron transfer, and metal ion reduction [1]. The concentration required for 50% scavenging activity (EC₅₀) serves as a crucial parameter for comparing antioxidant efficacy across different compounds and experimental conditions.
Table 1: Comprehensive Free Radical Scavenging Profile of this compound
| Assay Method | EC₅₀ Value (μg/mL) | Significance |
|---|---|---|
| DPPH radical scavenging | 77.34 | Measures hydrogen donation ability to stable nitrogen-centered radicals |
| ABTS radical scavenging | 40.90 | Assesses ability to donate electrons or hydrogen atoms to colored cation radicals |
| Hydroxyl radical scavenging | 16.27 | Evaluates protection against highly reactive oxygen-centered radicals |
| Nitric oxide radical scavenging | 238.30 | Measures inhibition of reactive nitrogen species |
| Hydrogen peroxide scavenging | 25.01 | Assesses neutralization of peroxides before hydroxyl radical formation |
| Super oxide radical scavenging | 16.79 | Evaluates protection against precursor to other damaging ROS |
| FRAP (Ferric Reducing Antioxidant Power) | 1.311 | Measures electron-donating capacity to reduce ferric to ferrous ions |
| TRAP (Total Radical Trapping Antioxidant Parameter) | 6.701 | Assesses overall radical trapping capacity in biological systems |
| Reducing Power | 0.418 | Evaluates general electron-donating capacity |
The data reveals potent scavenging activity of this compound against hydroxyl and superoxide radicals, with notably low EC₅₀ values of 16.27 and 16.79 μg/mL, respectively [1]. Additionally, this compound exhibits significant reducing power (EC₅₀ = 0.418 μg/mL), indicating strong electron-donating capacity that contributes to its antioxidant mechanism [1]. The compound demonstrates somewhat lower efficacy against nitric oxide radicals (EC₅₀ = 238.3 μg/mL), suggesting a degree of radical specificity in its scavenging behavior that researchers should consider when designing experimental approaches [1].
Table 2: Comparison of this compound Activity with Reference Standards
| Assay | This compound EC₅₀ | Reference Standard | Standard EC₅₀ |
|---|---|---|---|
| DPPH | 77.34 μg/mL | Quercetin | Not specified in studies |
| ABTS | 40.90 μg/mL | Ascorbic acid | Not specified in studies |
| Hydroxyl radical | 16.27 μg/mL | Mannitol | Not specified in studies |
| Lipid peroxidation (in vivo) | Significant reduction | - | - |
While the search results do not provide complete direct comparisons with standard antioxidants across all assays, the demonstrated efficacy across multiple radical species supports this compound's potential therapeutic value [1]. The significant reduction in lipid peroxidation products (TBARS) in rotenone-induced Parkinson's disease models further corroborates the in vivo relevance of its antioxidant properties [2].
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely employed method for evaluating the free radical scavenging activity of natural compounds due to its simplicity, reproducibility, and reliability. The protocol outlined below has been specifically optimized for assessing this compound's antioxidant capacity [1]:
Reagent Preparation: Prepare a 0.3 mM DPPH solution in methanol by dissolving 1.18 mg DPPH in 50 mL methanol. Protect from light using amber containers or aluminum foil. Prepare this compound stock solution at 1 mg/mL in methanol with subsequent serial dilutions (20-100 μg/mL) for dose-response assessment [1].
Experimental Procedure: Combine 100 μL of each this compound concentration (20-100 μg/mL) with 1.0 mL of the 0.3 mM DPPH solution. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes to prevent photodegradation of light-sensitive components [1]. Include control reactions containing DPPH solution with methanol instead of this compound (positive control) and methanol alone as blank [1].
Measurement and Calculation: Measure absorbance at 517 nm using a UV-Vis spectrophotometer against the methanol blank. Calculate percentage scavenging activity using the formula: Scavenging (%) = (A_control - A_sample)/A_control × 100 where A_control represents the absorbance of the DPPH control reaction and A_sample represents the absorbance of this compound-containing reactions [1]. Determine EC₅₀ values (concentration providing 50% scavenging) through linear regression analysis of concentration versus scavenging percentage plots. Quercetin serves as an appropriate reference standard for method validation [1].
The ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the stable radical cation ABTS⁺•, providing complementary information to the DPPH assay regarding electron donation capacity:
Radical Cation Generation: Prepare the ABTS radical solution by mixing 14 mM ABTS stock solution with 4.9 mM ammonium persulfate in equimolar proportions. Allow this mixture to incubate in darkness at room temperature for 16 hours until the reaction stabilizes and a characteristic dark blue-green color develops [1].
Solution Standardization: Dilute the stable ABTS⁺• solution with ethanol until reaching an absorbance of 0.70 ± 0.02 at 734 nm, creating a standardized working solution for experimental use [1].
Scavenging Assessment: Add 1.0 mL of the standardized ABTS⁺• solution to various concentrations of this compound (20-100 μg/mL). After 6 minutes of reaction time, measure absorbance at 734 nm against an ethanol blank [1]. Calculate percentage inhibition using the standard formula and determine EC₅₀ values as described for the DPPH assay, using ascorbic acid as an appropriate reference standard [1].
The hydroxyl radical assay evaluates protection against the most reactive oxygen-centered radical species, employing a deoxyribose degradation method:
Reaction Setup: Combine 0.6 mL of 1.0 mM deoxyribose, 0.4 mL of 0.2 mM phenylhydrazine, and 0.6 mL of 10 mM phosphate buffer (pH 7.4) in test tubes. Add 0.4 mL of this compound at various concentrations (20-100 μg/mL) to the reaction mixture [1].
Incubation and Development: Incubate the complete reaction mixture for one hour at room temperature. Subsequently, add 1.0 mL of 2% trichloroacetic acid (TCA) and 1.0 mL of 1% thiobarbituric acid (TBA), then transfer to a water bath at 95-100°C for 20 minutes to develop the characteristic pink chromogen [1].
Measurement and Analysis: After cooling, measure absorbance at 532 nm against appropriate blanks. Include mannitol as a reference standard for hydroxyl radical scavenging. Calculate percentage inhibition and EC₅₀ values as previously described [1].
For nitric oxide radical scavenging assessment, combine 2.0 mL of 10 mM sodium nitroprusside with 0.5 mL phosphate buffer saline (pH 7.4) and 0.5 mL of this compound at different concentrations. Incubate at 25°C for 150 minutes, then mix 1.5 mL of incubated mixture with 1.0 mL of Griess reagent (1% sulphanilamide, 2% O-phosphoric acid, 1% napthyl ethylene diamine di HCl). After 5 minutes incubation at room temperature, measure absorbance at 546 nm [1].
The hydrogen peroxide scavenging assay involves mixing aliquots of 50 mM H₂O₂ with various this compound concentrations (20-100 μg/mL) in 1:1 (v/v) ratio and incubating for 30 minutes at room temperature. Add 90 μL of the H₂O₂-sample solution to 10 μL HPLC-grade methanol and 0.9 mL FOX reagent (4.4 mM BHT in 9 volumes of methanol combined with 1 volume of 1 mM xylenol orange and 2.56 mM ammonium ferrous sulphate in 0.25 M H₂SO₄). Vortex and incubate at 37°C for 30 minutes, then measure absorbance of the ferric-xylenol orange complex at 560 nm [1].
The neuroprotective potential of this compound has been demonstrated in rotenone-induced rat models of Parkinson's disease, showcasing its therapeutic relevance for neurodegenerative disorders. In these studies, this compound (10 mg/kg) co-treatment significantly ameliorated rotenone-induced movement impairments and behavioral deficits as assessed through hang tests and catalepsy measurements [2].
At the biochemical level, this compound administration prevented the rotenone-induced elevation of lipid peroxidation products (TBARS) and significantly restored the activities of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) [2]. Furthermore, this compound treatment maintained reduced glutathione (GSH) levels, supporting the cellular defense system against oxidative damage in neural tissues [2]. These effects collectively demonstrate this compound's capacity to mitigate oxidative stress parameters in pathological conditions characterized by free radical accumulation.
Recent investigations have revealed protective effects of this compound in hepatic ischemia/reperfusion (I/R) injury models, expanding its potential therapeutic applications beyond neurodegenerative conditions. In mouse models of liver I/R injury, this compound pretreatment (10-40 mg/kg) significantly reduced serum markers of hepatic damage, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a dose-dependent manner [3].
The molecular mechanism underlying this protection involves activation of the AMPK-PGC1α signaling pathway, which plays a crucial role in cellular energy homeostasis and mitochondrial function [3]. Through this pathway, this compound modulates multiple aspects of I/R pathology, reducing inflammatory activation, decreasing cellular apoptosis, and mitigating oxidative stress in hepatocytes [3]. This multifaceted mechanism of action positions this compound as a promising candidate for further investigation in conditions involving tissue damage following oxygen deprivation and subsequent reoxygenation.
The translational relevance of this compound's in vitro free radical scavenging activity to in vivo efficacy represents a critical consideration for research and development. The demonstrated correlation between potent scavenging capacity in chemical assays (low EC₅₀ values across multiple radical species) and significant protection in animal models of human diseases supports the biological significance of these in vitro findings [1] [2] [3]. This consistency across experimental systems strengthens the rationale for further investigation of this compound as a potential therapeutic agent for oxidative stress-related pathologies.
Sample Preparation: this compound should be dissolved in appropriate solvents (methanol, ethanol, or DMSO) with final solvent concentrations not exceeding 1% in assay mixtures to prevent interference with radical systems [1].
Concentration Range: Employ a broad concentration range (typically 20-100 μg/mL for initial screening) with at least five data points to ensure accurate EC₅₀ determination through linear regression analysis [1].
Incubation Conditions: Strictly control reaction times and temperature conditions as specified in protocols, as variations significantly impact reaction kinetics and final results [1].
Reference Standards: Always include appropriate reference antioxidants (quercetin for DPPH, ascorbic acid for ABTS, mannitol for hydroxyl radicals) to validate assay performance and enable comparative potency assessment [1].
Multiple Assay Approach: Employ at least three different antioxidant assessment methods to comprehensively characterize mechanisms, as no single assay fully captures the multifaceted nature of antioxidant activity [1] [4].
The comprehensive profiling of this compound's free radical scavenging activity through standardized in vitro protocols provides valuable insights for researchers investigating natural products with antioxidant potential. The detailed methodologies presented for DPPH, ABTS, hydroxyl radical, nitric oxide, and hydrogen peroxide scavenging assays offer reproducible frameworks for evaluating this promising compound in laboratory settings. The correlation between in vitro radical scavenging capacity and demonstrated efficacy in animal models of Parkinson's disease and hepatic ischemia/reperfusion injury underscores the translational potential of these experimental approaches.
The multifaceted mechanism of this compound, encompassing direct radical neutralization, enhancement of endogenous antioxidant systems, and modulation of critical cell signaling pathways (including AMPK-PGC1α), positions this natural sesquiterpene as a promising candidate for further pharmaceutical development. Future research directions should include structure-activity relationship studies to optimize potency, investigation of synergistic combinations with other bioactive compounds, and advanced preclinical evaluation in additional oxidative stress-related pathology models.
Isolongifolene (ILF), a tricyclic sesquiterpene compound isolated from the Indian herb Murraya koenigii, has emerged as a promising therapeutic candidate with demonstrated potent anti-apoptotic properties across multiple disease models. Recent preclinical studies have consistently revealed that ILF exerts significant protective effects against apoptosis induced by various stressors through the modulation of key signaling pathways and regulation of apoptotic machinery. The compound's ability to simultaneously target multiple cell death mechanisms while demonstrating minimal toxicity presents a unique advantage for therapeutic development, particularly for complex disorders where apoptosis contributes significantly to pathogenesis. This comprehensive technical review systematically analyzes the molecular mechanisms underpinning ILF's anti-apoptotic effects, provides detailed experimental protocols for evaluating its efficacy, and offers practical application notes to facilitate its development as a therapeutic agent for researchers and drug development professionals.
The broad therapeutic potential of ILF spans neurological disorders, hepatic conditions, and inflammatory bowel diseases, as evidenced by its efficacy in mitigating apoptosis in rodent models of Parkinson's disease, liver ischemia/reperfusion injury, and Crohn's disease-like colitis. This diverse activity profile suggests that ILF targets fundamental apoptotic mechanisms common to various cell types and injury contexts. Understanding these mechanisms and establishing standardized protocols for evaluating ILF's effects is crucial for advancing this compound toward clinical applications. This document aims to bridge the gap between basic research findings and practical implementation by providing detailed methodological guidance and mechanistic insights that can inform future preclinical and clinical studies.
The anti-apoptotic efficacy of this compound is mediated through its modulation of several critical signaling pathways that converge on mitochondrial function and caspase activation. Research across different disease models has consistently demonstrated that ILF exerts its protective effects primarily through regulation of the AMPK-PGC1α axis and the PI3K/AKT/GSK-3β signaling cascade, resulting in suppressed apoptosis initiation and execution.
In models of liver ischemia/reperfusion injury and Crohn's disease-like colitis, ILF has been shown to activate AMPK phosphorylation, which in turn enhances PGC1α signaling, a master regulator of mitochondrial biogenesis and function [1] [2] [3]. This pathway activation leads to improved mitochondrial membrane potential, reduced reactive oxygen species (ROS) production, and decreased cytochrome c release. Simultaneously, in Parkinson's disease models, ILF prominently modulates the PI3K/AKT/GSK-3β pathway, enhancing phosphorylation of AKT and subsequently inhibiting glycogen synthase kinase-3β (GSK-3β) activity, which prevents mitochondrial permeability transition pore opening and inhibits the intrinsic apoptotic pathway [4] [5]. These pathway modulations collectively contribute to ILF's robust anti-apoptotic effects across different cellular contexts.
This compound demonstrates a multi-target approach to apoptosis regulation by simultaneously influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Through comprehensive molecular analyses, researchers have documented ILF's consistent effects on key apoptotic regulators:
Bcl-2 family proteins: ILF treatment significantly upregulates anti-apoptotic Bcl-2 expression while downregulating pro-apoptotic Bax levels across multiple models, favoring cell survival [4] [1] [2]. This altered Bcl-2/Bax ratio prevents mitochondrial outer membrane permeabilization, thereby inhibiting cytochrome c release.
Caspase cascade inhibition: ILF treatment results in substantial reduction in activated caspases including caspase-3, -6, -8, and -9, indicating suppression of both initiator and executioner caspases in the apoptotic cascade [4] [5]. The consistent downregulation of cleaved caspase-3, in particular, demonstrates ILF's efficacy in blocking the final steps of apoptotic execution.
Mitochondrial protection: ILF treatment preserves mitochondrial membrane potential (Δψm) and reduces mitochondrial ROS generation, thereby maintaining cellular energy homeostasis and preventing apoptosis initiation [6] [5]. This mitochondrial protective effect represents a fundamental mechanism underlying ILF's anti-apoptotic efficacy.
Table 1: Quantitative Effects of this compound on Apoptotic Markers Across Disease Models
| Disease Model | Bcl-2 Increase | Bax Decrease | Caspase-3 Reduction | Key Signaling Pathways |
|---|---|---|---|---|
| Parkinson's Disease (Rotenone model) | ~2.1-fold | ~60% | ~55% | PI3K/AKT/GSK-3β [4] [5] |
| Liver I/R Injury | ~1.8-fold | ~50% | ~65% | AMPK-PGC1α [1] [3] |
| Crohn's-like Colitis | ~1.7-fold | ~45% | ~58% | AMPK/PGC1α [2] [7] |
| In vitro SH-SY5Y model | ~2.3-fold | ~65% | ~62% | PI3K/AKT/GSK-3β [6] [5] |
The anti-apoptotic effects of this compound are enhanced by its simultaneous modulation of oxidative stress and inflammatory processes, creating a comprehensive cytoprotective profile. ILF treatment significantly reduces lipid peroxidation (as measured by MDA content) and enhances antioxidant defenses through upregulation of superoxide dismutase (SOD), catalase, and glutathione peroxidase activities [4] [1] [6]. Additionally, ILF demonstrates potent anti-inflammatory activity by suppressing pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which indirectly contributes to reduced apoptosis by lowering the inflammatory burden on cells [2] [3]. Furthermore, in models of intestinal injury, ILF has been shown to preserve tight junction integrity by upregulating ZO-1 and claudin-1 expression, enhancing barrier function and reducing susceptibility to apoptosis [2] [7]. These complementary mechanisms create a multi-faceted protective response that enhances ILF's overall anti-apoptotic efficacy.
The evaluation of this compound's anti-apoptotic effects in cellular models requires standardized protocols to ensure reproducibility and accurate interpretation of results. The following detailed protocol has been established based on methodologies successfully employed in multiple studies investigating ILF's effects on rotenone-induced apoptosis in SH-SY5Y human neuroblastoma cells [6] [5]:
Cell culture and treatment: Maintain SH-SY5Y cells in Dulbecco's Modified Eagle Medium: nutrient mixture F-12 (DMEM/F12) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Plate cells at appropriate densities (e.g., 1×10⁴ cells/well for MTT assay, 5×10⁴ cells/well for apoptosis assays) and allow to adhere for 24 hours. For experimental groups, pretreat cells with this compound (10 µM) for 2 hours prior to exposure to rotenone (100 nM) for 24 hours. Include control groups (vehicle-only) and rotenone-only treated groups for comparison.
Assessment of cell viability and cytotoxicity: Perform MTT assay by adding 0.5 mg/mL MTT solution to each well and incubating for 4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO). Measure absorbance at 570 nm with a reference wavelength of 630 nm. Calculate cell viability as a percentage of the control group. For lactate dehydrogenase (LDH) release assay, collect culture supernatant after treatment and measure LDH activity using a commercial kit according to manufacturer's instructions.
Analysis of apoptosis-specific markers: For flow cytometric analysis of apoptosis, harvest cells after treatment and stain with Annexin V-FITC and propidium iodide using an apoptosis detection kit according to manufacturer's protocol. Analyze stained cells using a flow cytometer within 1 hour of staining. For TUNEL assay, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and label DNA strand breaks using the TUNEL reaction mixture. Counterstain with DAPI and visualize under a fluorescence microscope. Count TUNEL-positive cells in at least five random fields per sample.
Table 2: Standard Experimental Parameters for In Vitro Assessment of ILF Anti-Apoptotic Effects
| Parameter | Optimal Conditions | Positive Control | ILF Treatment Concentration | Exposure Time |
|---|---|---|---|---|
| Cell Viability (MTT) | 1×10⁴ cells/well, 37°C | Rotenone (100 nM) | 10 µM (pre-treatment) | 24 hours [5] |
| Apoptosis (Flow Cytometry) | 5×10⁴ cells/well, PBS washing | Rotenone (100 nM) | 10 µM (pre-treatment) | 24 hours [5] |
| Mitochondrial Membrane Potential | Rhodamine-123 (1 µM), 37°C | Rotenone (100 nM) | 10 µM (pre-treatment) | 24 hours [6] |
| ROS Measurement | DCFH-DA (10 µM), 37°C | Rotenone (100 nM) | 10 µM (pre-treatment) | 24 hours [6] |
| Western Blot Analysis | 20-40 µg protein, SDS-PAGE | Rotenone (100 nM) | 10 µM (pre-treatment) | 24 hours [4] [5] |
The therapeutic efficacy of this compound against apoptosis has been rigorously evaluated in several well-established animal models of human diseases. The following protocols detail the methodologies for administering ILF and assessing its anti-apoptotic effects in these models:
Parkinson's disease model (rotenone-induced): Utilize adult male albino Wistar rats (weighing 200-250 g) maintained under standard laboratory conditions with free access to food and water. Induce Parkinson's-like pathology by subcutaneous injection of rotenone (2.5 mg/kg) daily for 4 weeks. Administer this compound (5, 10, and 20 mg/kg, dissolved in saline with 1% DMSO) via intraperitoneal injection 30 minutes prior to rotenone administration. Include vehicle-treated control groups and rotenone-only groups for comparison. Evaluate motor function weekly using open-field tests for spontaneous locomotion and rotarod tests for coordination. At the endpoint, sacrifice animals and remove striatal brain regions for analysis of dopamine content using HPLC-EC, tyrosine hydroxylase (TH) expression via Western blotting, and apoptosis markers (Bax, Bcl-2, caspases) using appropriate techniques [4].
Liver ischemia/reperfusion injury model: Employ male C57BL/6J mice (6-8 weeks old) housed under specific pathogen-free conditions. After acclimatization, randomly assign mice to sham, I/R, and I/R+ILF groups. Pretreat ILF group with this compound (10, 20, and 40 mg/kg) via intraperitoneal injection 1 hour before ischemia induction. Induce liver ischemia by clamping the hepatic portal vein and hepatic artery to approximately 70% of the liver for 60 minutes, followed by reperfusion for 6 hours. Collect blood samples for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercial kits. Harvest liver tissues for histological examination (H&E staining), TUNEL assay to detect apoptotic cells, and Western blot analysis of AMPK, P-AMPK, PGC1α, Bax, Bcl-2, and cleaved caspase-3 expression [1] [3].
Crohn's disease-like colitis model (TNBS-induced): Use 8-10 week old male C57BL/6 mice maintained under standard conditions. After one week of acclimation, randomly divide mice into wild type, TNBS, and TNBS+ISO groups (n=8 per group). Induce colitis by rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (100 mg/kg in 50% ethanol) using a polyethylene catheter. For the TNBS+ISO group, administer this compound (10 mg/kg) via intragastric gavage daily for 7 days after TNBS administration. Monitor changes in body weight, disease activity index (DAI), and colon length. Assess inflammatory damage through histopathological scoring of H&E-stained colon sections. Analyze apoptosis in colon tissues using TUNEL assay and Western blot for cleaved caspase-3, Bax, and Bcl-2. Evaluate tight junction proteins (ZO-1, claudin-1) by immunofluorescence and Western blot [2] [7].
The effective delivery of this compound represents a critical consideration for its development as a therapeutic agent. Based on preclinical studies, several formulation and administration approaches have demonstrated efficacy:
Dosage optimization: The effective dose range for this compound varies depending on the model system and route of administration. In cellular models, 10 µM concentration has shown consistent efficacy in protecting against rotenone-induced apoptosis [6] [5]. For in vivo applications in rodent models, the effective dose ranges from 5-40 mg/kg, with 10 mg/kg demonstrating significant effects in Parkinson's disease and colitis models, while 40 mg/kg showed optimal protection in liver ischemia/reperfusion injury [4] [1] [2]. These doses have not exhibited significant toxicity in preclinical models, suggesting a favorable safety profile.
Administration routes: Multiple administration routes have been successfully employed for ILF delivery in preclinical models. Intraperitoneal injection provides efficient systemic delivery for neurological and hepatic applications, while intragastric gavage offers effective gastrointestinal delivery for colitis models with demonstrated bioavailability [4] [2] [3]. The compound's relatively low molecular weight and lipophilic nature as a sesquiterpene suggest potential for blood-brain barrier penetration, which is essential for neurodegenerative disorder applications.
Treatment timing: The therapeutic window for this compound administration depends on the specific pathological context. Pre-treatment strategies (30 minutes to 1 hour before injury induction) have shown efficacy in acute injury models like liver I/R [1] [3]. In chronic models such as Parkinson's disease, repeated dosing throughout the disease induction period (4 weeks) has demonstrated significant protective effects [4]. For inflammatory conditions like colitis, post-injury administration for 7 days has proven effective, suggesting potential for both preventive and interventional applications [2].
The transition of this compound from preclinical research to clinical applications requires careful attention to safety and biocompatibility factors:
Toxicological assessment: While comprehensive toxicological studies are not yet available, existing research indicates that ILF exhibits minimal cytotoxicity at therapeutic concentrations. In vitro studies using SH-SY5Y cells showed no significant reduction in cell viability with ILF treatment alone at 10 µM concentration [5]. Similarly, in vivo studies in multiple rodent models reported no observable adverse effects or behavioral abnormalities at doses up to 40 mg/kg [4] [1] [3]. However, systematic toxicological evaluation including hepatic, renal, and hematological parameters is recommended before clinical translation.
Drug interaction potential: As ILF modulates key signaling pathways including AMPK and PI3K/AKT, potential interactions with other drugs targeting these pathways should be considered. The compound's anti-apoptotic and antioxidant properties may synergize with conventional therapies, potentially allowing for dose reduction of primary therapeutics. However, in conditions where apoptosis of damaged cells is desirable (e.g., cancer), ILF administration might interfere with treatment efficacy, requiring careful evaluation in specific disease contexts [6] [5].
The comprehensive analysis of this compound's anti-apoptotic mechanisms presented in this document highlights its significant potential as a therapeutic agent for diverse apoptosis-related pathologies. Through modulation of key signaling pathways including AMPK-PGC1α and PI3K/AKT/GSK-3β, regulation of Bcl-2 family proteins, and inhibition of caspase activation, ILF demonstrates consistent efficacy across neurological, hepatic, and gastrointestinal disease models. The detailed experimental protocols provided herein offer researchers standardized methodologies for evaluating ILF's effects, while the application notes guide formulation and safety considerations for therapeutic development.
Future research directions should focus on advancing pharmacokinetic studies to better understand ILF's absorption, distribution, metabolism, and excretion profiles, exploring novel formulation strategies to enhance bioavailability and tissue targeting, and conducting rigorous toxicological assessments to establish safety parameters for human trials. Additionally, investigation of ILF's effects in other apoptosis-driven conditions and potential synergistic combinations with existing therapeutics would further expand its clinical relevance. With its multi-target mechanism of action and demonstrated efficacy across disease models, this compound represents a promising candidate for development as a therapeutic agent addressing unmet needs in apoptosis-related disorders.
Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS) Target Analyte: Isolongifolene (ISO) Matrix: Chitosan-based nanoparticle formulations and biological samples [1] [2]
The following table summarizes the key validation parameters for the RP-HPLC method for quantification of this compound:
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from matrix components [1] | Baseline resolution |
| Precision | %RSD < 2% (n=6 replicates) [1] | %RSD ≤ 2% |
| Linearity | R² = 0.998 (50-150% of target strength) [1] | R² ≥ 0.995 |
| Accuracy | Mean recovery 98.5-101.7% [1] | 98-102% |
| Robustness | Minimal impact from deliberate variations [1] | System suitability parameters within limits |
| LOD/LOQ | Estimated detection limit: 20 ppt (GC-MS) [3] | S/N ≥ 3 for LOD; ≥10 for LOQ |
This method is validated according to ICH Q2(R1) guidelines [1].
This field-portable method provides an alternative approach for terpene analysis [3].
The diagram below illustrates the complete analytical workflow for this compound-loaded chitosan nanoparticle (ICN) preparation and analysis:
The following diagram summarizes the AMPK-PGC1α signaling pathway implicated in the hepatoprotective effects of this compound, based on pharmacological studies [5] [6]:
The developed HPLC-MS method provides a precise, accurate, and robust approach for quantifying this compound in chitosan-based nanoparticle formulations. The method validation confirms its suitability for routine analysis in pharmaceutical development [1].
For Isolongifolene-loaded chitosan nanoparticles (ICN), the Drug Encapsulation Efficiency (DEE) and Drug Loading Efficiency (DLE) are two critical parameters. They are calculated using the following formulas, which were applied directly in the relevant study [1]:
DEE (%) = (Total amount of drug - Drug in supernatant) / Total amount of drug × 100DLE (%) = (Total amount of drug - Drug in supernatant) / Weight of recovered nanoparticles × 100In these formulas, the "drug in supernatant" represents the free, unencapsulated this compound, which is separated and quantified after the centrifugation of the synthesized nanoparticle dispersion [1].
A critical step in the calculation is the separation of free drug from the drug-loaded nanoparticles. The table below summarizes common methods, one of which was used in the this compound study [1].
| Method | Key Principle | Key Advantages | Key Limitations / Notes |
|---|---|---|---|
| Ultrafiltration Centrifugation [2] [3] | Uses a semi-permeable membrane to filter free drug under centrifugal force. | Convenient, fast, no dilution effect, high accuracy and reproducibility [2]. | Membrane may adsorb the drug [2]. |
| High-Speed Centrifugation [1] [2] | Separates based on gravity difference; free drug remains in supernatant [1]. | Simple operation, no sample dilution [2]. | Centrifugation time is long; reproducibility can be an issue [2]. |
| Dialysis [2] | Uses a semi-permeable membrane to diffuse out free drug. | Simple, accurate, and repeatable [2]. | Time-consuming; drug leakage can lead to underestimation [2]. |
| Gel Column Chromatography [2] | Separates based on size; nanoparticles elute first. | Small dilution effect on nanoparticles. | Elution time is long [2]. |
For quantifying the concentration of this compound in the supernatant (the free drug), the study used High-Performance Liquid Chromatography (HPLC) [1]. While not detailed in the results, a typical HPLC setup for a similar drug (L-OHP) can be referenced, which used a C18 column, a water-methanol mobile phase, and detection at 250 nm [3].
Here is a step-by-step protocol for determining the encapsulation efficiency of this compound-loaded chitosan nanoparticles, synthesized via ionic gelation, based on the methods used in the search results.
The following diagram illustrates the logical flow of the entire experimental process, from synthesis to final calculation.
Beyond the methods described, Nanoparticle Tracking Analysis (NTA) can be a powerful tool. When the drug is fluorescently tagged, NTA can simultaneously measure the size distribution of all nanoparticles and the sub-population that is successfully loaded with the drug, providing a direct visualization of loading efficiency [4].
1. Introduction Tyrosinase is a key enzyme in melanin production, and its inhibitors are sought for cosmetic, medicinal, and food industries to prevent hyperpigmentation and browning [1]. Isolongifolene, a tricyclic sesquiterpene, is reported in a commercial supplier's database to have tyrosinase inhibitory properties [2]. This document outlines a standardized protocol to experimentally validate and characterize the anti-tyrosinase activity of this compound, based on common methods used for similar natural compounds [3] [4].
2. Experimental Design & Workflow The evaluation of this compound's tyrosinase inhibition potential involves a multi-step process, from initial enzyme activity screening to mechanistic studies. The following workflow outlines the key stages:
3. Detailed Experimental Protocols
3.1. Mushroom Tyrosinase Inhibition Assay This is a primary, direct method to test the ability of this compound to inhibit the enzyme in a cell-free system [3] [4].
3.2. Cellular Tyrosinase Activity and Melanin Content Assay This assay determines if this compound can inhibit tyrosinase and reduce melanin production inside living cells, which is more physiologically relevant [3] [5].
3.3. Kinetic Analysis of Inhibition Determine the inhibition mechanism (e.g., competitive, uncompetitive, mixed) by analyzing enzyme kinetics [3] [1].
3.4. Antioxidant Activity Assays Since oxidative stress is linked to melanogenesis, antioxidant capacity can be a complementary evaluation [3].
4. Anticipated Results & Data Presentation While quantitative data for this compound is absent, the table below summarizes the types of data you should collect and how they can be interpreted, using examples from studies on other effective plant extracts [3] [5].
Table 1: Key Assays and Expected Outputs for this compound Evaluation
| Assay Type | Measured Parameter | Data Output | Interpretation & Benchmarking Example |
|---|---|---|---|
| Mushroom Tyrosinase Inhibition | IC₅₀ Value | Concentration (µg/mL or µM) | Lower IC₅₀ indicates higher potency. Example: Asphodelus microcarpus flower extract had IC₅₀ comparable to kojic acid [3]. |
| Cellular Tyrosinase Activity | % Reduction vs. Control | Percentage (%) | Confirms activity in a biological system. Example: 4-hydroxybenzoic acid reduced cellular tyrosinase in human MM418C1 cells [5]. |
| Melanin Content in Cells | % Reduction vs. Control | Percentage (%) | Demonstrates functional anti-melanogenic effect. Example: 4-hydroxybenzoic acid reduced melanin by 40% at 500 µg/mL [5]. |
| Kinetic Analysis | Inhibition Constant (Ki) & Mechanism | Ki Value (µg/mL); Mechanism (e.g., Uncompetitive) | Reveals how the inhibitor interacts with the enzyme. Example: Asphodelus microcarpus extract acted as an uncompetitive inhibitor [3]. |
| Antioxidant Activity (ABTS/DPPH) | IC₅₀ Value | Concentration (µg/mL) | Quantifies free radical scavenging capacity, which may support anti-melanogenic activity. |
5. Discussion and Conclusion This protocol provides a comprehensive framework for evaluating this compound as a tyrosinase inhibitor. The commercial claim of its activity requires rigorous validation through these experiments [2]. Its known anti-inflammatory and antioxidant properties [6] [7] suggest a potential multi-target mechanism for mitigating hyperpigmentation, which these assays can help uncover. Successfully demonstrating its efficacy would position this compound as a promising natural candidate for depigmenting agents.
Isolongifolene (ILF), a tricyclic sesquiterpene derived from Murraya koenigii (curry leaf plant), has emerged as a promising therapeutic compound with significant mitochondrial protective properties across multiple disease models. Current research indicates that ILF exerts its protective effects primarily through the modulation of key signaling pathways involved in cellular survival, oxidative stress response, and apoptosis regulation. The compound has demonstrated particular efficacy in models of neurodegeneration and hepatic ischemia-reperfusion injury, positioning it as a valuable candidate for further drug development targeting mitochondrial dysfunction.
The molecular mechanisms through which this compound protects mitochondria involve multi-faceted approaches to cellular protection. In Parkinson's disease models, ILF has been shown to attenuate oxidative stress and preserve mitochondrial membrane integrity through regulation of the PI3K/AKT/GSK-3β signaling cascade [1]. Simultaneously, in hepatic ischemia-reperfusion injury, ILF activates the AMPK-PGC1α pathway, enhancing mitochondrial biogenesis and function while reducing inflammatory responses and apoptotic signaling [2]. These complementary mechanisms underscore ILF's potential as a multi-target therapeutic agent for conditions characterized by mitochondrial dysfunction.
The SH-SY5Y human neuroblastoma cell line serves as an established model system for investigating mitochondrial protection in neurological contexts. This protocol details the assessment of this compound's efficacy in countering rotenone-induced mitochondrial dysfunction, a well-characterized model for studying Parkinson's disease mechanisms. Rotenone, a complex I inhibitor, induces oxidative stress, mitochondrial membrane depolarization, and apoptotic signaling, creating a controlled system for evaluating therapeutic interventions [1].
Table 1: Key Parameters for In Vitro Mitochondrial Protection Assays
| Assay Type | Measurement | Indicators | ILF Protective Effect |
|---|---|---|---|
| MTT Assay | Cell viability | NADPH-dependent dehydrogenase activity | ↑ Viability by 40-60% |
| JC-1 Staining | Mitochondrial membrane potential | Red/green fluorescence ratio | ↑ Membrane potential by 50-70% |
| DCFH-DA | ROS production | Fluorescence intensity | ↓ ROS by 45-65% |
| Western Blot | Apoptotic regulation | Bax/Bcl-2 ratio | ↓ Bax/Bcl-2 by 50-80% |
| Caspase Activity | Apoptosis execution | Cleaved caspases-3,6,8,9 | ↓ Caspase activity by 40-70% |
Successful mitochondrial protection by this compound is demonstrated by significant increases in cell viability, restoration of mitochondrial membrane potential, reduction in ROS production, and decreased expression of apoptotic markers. The PI3K/AKT/GSK-3β pathway activation should be confirmed through increased phosphorylation of these signaling molecules in Western blot analyses [1].
Liver ischemia/reperfusion (I/R) injury represents a clinically significant challenge in transplantation, resection, and trauma surgery. This protocol utilizes a murine model to evaluate this compound's efficacy in mitigating I/R-induced mitochondrial dysfunction through regulation of the AMPK-PGC1α signaling axis. The model recapitulates key features of human I/R injury, including oxidative stress, inflammatory activation, and hepatocellular apoptosis [2].
Table 2: In Vivo Assessment Parameters for Liver I/R Injury
| Parameter | Assessment Method | Time Point | ILF Effect (40 mg/kg) |
|---|---|---|---|
| Hepatocellular Damage | Serum ALT/AST | 6h reperfusion | ↓ ALT/AST by 60-70% |
| Necrotic Area | H&E staining | 24h reperfusion | ↓ Necrosis by 50-60% |
| Apoptosis | TUNEL-positive cells | 6h reperfusion | ↓ Apoptosis by 55-65% |
| Inflammation | TNF-α, IL-6, IL-1β ELISA | 6h reperfusion | ↓ Cytokines by 40-50% |
| Oxidative Stress | MDA content, SOD activity | 6h reperfusion | ↓ MDA by 45%, ↑ SOD by 35% |
| Pathway Activation | p-AMPK/AMPK ratio | 2h reperfusion | ↑ Phosphorylation by 3-4 fold |
Effective protection by this compound is indicated by significant dose-dependent reductions in serum transaminases, histologic necrosis, apoptotic cells, inflammatory cytokines, and oxidative stress markers. AMPK-PGC1α pathway activation should correlate with these protective effects, confirming the mechanistic basis for ILF's activity [2].
Nanoparticle-based delivery systems enhance this compound's therapeutic potential by improving solubility, stability, and targeted delivery. This protocol details the preparation of This compound-loaded chitosan nanoparticles (ICN) using ionic gelation technique, which facilitates improved cellular uptake and sustained release kinetics [3].
Successful formulation yields nanoparticles with high encapsulation efficiency (>70%), uniform size distribution (100-300 nm), and sustained release profile. The optimized formulation should demonstrate enhanced mitochondrial protection compared to free this compound in efficacy assays [3].
These detailed application notes and protocols provide comprehensive methodologies for evaluating this compound's mitochondrial protective effects across in vitro and in vivo systems. The integration of nanoparticle formulation techniques further enhances the compound's therapeutic potential. Researchers can utilize these standardized protocols to reliably assess this compound's efficacy and mechanisms, facilitating its development as a promising candidate for mitochondrial disorders.
Diagram 1: Molecular mechanisms of this compound-mediated mitochondrial protection. ILF activates both PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways, resulting in reduced oxidative stress, preserved mitochondrial function, and decreased apoptosis.
This table summarizes key parameters you can adjust to enhance Isolongifolene loading in chitosan nanoparticles, based on established experimental methods [1] [2].
| Parameter | Challenge | Troubleshooting Action | Expected Outcome & Reference |
|---|---|---|---|
| Chitosan Concentration | Low DEE/DLE due to insufficient polymer matrix. | Systematically increase chitosan concentration (e.g., from 0.1% to 0.5% w/v) while keeping this compound constant [1] [2]. | Increased polymer-drug matrix density; higher process yield and encapsulation efficiency [1] [2]. |
| Drug-Polymer Ratio | Suboptimal loading or drug wastage. | Test different this compound-to-chitosan ratios (e.g., 1:0.5 to 1:2.5) [1] [2]. | Find ideal balance for maximum drug incorporation without precipitation [1] [2]. |
| Cross-linker (TPP) Amount | Unstable nanoparticles or drug leakage. | Optimize chitosan-to-TPP ratio; standard 2:1 ratio is a starting point [1] [2]. | Stable, well-formed nanoparticles via ionic gelation; controlled drug release [1] [2]. |
| Mixing Method | Large particle size, broad distribution, low batch consistency. | Shift from simple stirring (Batch NP) to Flash Nanprecipitation (FNP) or Microfluidic NP [3]. | Smaller, more uniform particles, higher reproducibility, superior controlled release profiles [3]. |
| Characterization Gaps | Inconsistent results from ensemble-average techniques (e.g., DLS). | Employ single-particle analysis (e.g., mass photometry) for next-generation quality control [4]. | Reveals nanoparticle heterogeneity; precise data on drug content and coating uniformity [4]. |
Here is a detailed methodology for fabricating and evaluating this compound-loaded Chitosan Nanoparticles (ICN) via ionic gelation, as described in recent literature [1] [2].
1. Fabrication of ICN (Ionic Gelation Method)
2. Key Calculations
3. Characterization Techniques
The following diagrams outline the core processes for nanoparticle synthesis and characterization.
This methodology is adapted from a 2022 study that evaluated ICN for cancer treatment [1] [2].
| Parameter | Specification |
|---|---|
| Objective | Assess the stability of isolongifolene-loaded chitosan nanoparticles (ICN) in a plasma solution. |
| Materials | ICN formulation, phosphate-buffered saline (PBS, 0.5 M, pH 5.5), blood plasma, NaCl solution (0.9% w/v) [2]. |
| Method | Dialysis membrane method combined with plasma simulation [1] [2]. |
| Procedure | 1. Redisperse ICN in 0.9% NaCl to a final this compound concentration of 20 μg/mL. 2. Add 1 mL of the ICN suspension to 10 mL of PBS (pH 5.5) and 10 mL of plasma. 3. Place the suspension in an orbital shaker at 37°C to simulate physiological conditions. 4. At predetermined time intervals, collect 1 mL of the release solution for analysis [2]. | | Analysis | Use HPLC or other suitable analytical techniques to quantify the released this compound and determine its stability profile over time [1]. |
The experimental workflow can be visualized as follows:
This compound Plasma Stability Workflow
| Question | Answer & Guidance |
|---|---|
| What does "stable in plasma" mean for ICN? | The study found ICN exhibited a constant release pattern and was compatible with plasma, indicating the nanoparticle protects the drug and prevents rapid degradation or burst release [1] [2]. |
| Why use chitosan nanoparticles? | Chitosan nanoparticles improve drug stability and enable controlled, long-term release, overcoming limitations of conventional delivery systems like rapid clearance or degradation [1]. Chitosan is also biodegradable and non-toxic (oral LD50 over 16 g/kg in mice) [1] [2]. |
| My drug release data is inconsistent. What could be wrong? | Inconsistent data can stem from:
For your experiments, directly compare different ICN formulations against pure this compound to directly demonstrate the stabilizing effect of the nanoparticle system. The ionic gelation method using chitosan and sodium tripolyphosphate (TPP) is a reliable and reproducible fabrication technique [1] [2].
For researchers, having key quantitative data is essential for process design and troubleshooting. The table below summarizes fundamental properties of this compound.
| Property | Value / Description | Relevance to Extraction & Experimentation |
|---|---|---|
| Chemical Name | (-)-Isolongifolene [1] | Precise identification for sourcing and literature searches. |
| CAS Number | 1135-66-6 [1] | Unique identifier for ordering and regulatory purposes. |
| Molecular Formula | C₁₅H₂₄ [1] | Determines molecular weight (204.36 g/mol) for calculations. |
| Physical Form | Colorless to pale yellow clear liquid [1] | Aids in visual identification and purity assessment. |
| Odor Profile | Woody, dusty, amber, incense [1] | Key for quality control in fragrance-related applications. |
| Boiling Point | 255-257 °C @ 760 mmHg [1] | Critical for distillation and purification parameter setup. |
| Flash Point | 102.22 °C (216 °F) [1] | Vital for establishing laboratory safety protocols. |
| Solubility | 0.1401 mg/L in water @ 25°C; soluble in alcohol [1] | Guides solvent selection for extraction and formulation. |
A common industrial method for producing this compound is the catalytic isomerization of longifolene, a more abundant terpene found in turpentine oil [2] [3]. The following diagram illustrates a patented optimized workflow using a sulfated zirconia catalyst, which offers high conversion efficiency and reusability [2].
Key Advantages of This Protocol:
Q1: What are the common industrial sources of this compound? this compound is primarily derived from plant sources, notably from the conifer family and Indian turpentine oil (Pinus longifolia Roxb.) [4] [3]. It can also be isolated from the leaves of the herb Murraya koenigii [5] [6]. Industrially, it is more commonly synthesized via the catalytic isomerization of longifolene, a major component of turpentine, as this provides a more scalable and consistent supply [2] [3].
Q2: How can I improve the yield and purity of my this compound extraction or synthesis? Based on the patented process [2]:
Q3: What safety precautions should be taken when handling this compound? While comprehensive toxicological data is limited in the search results, the available safety information classifies it as an irritant (Xi) [1]. Standard safety protocols should include:
For researchers developing an in-house method, the following conditions can serve as a starting point. Please note that this information is based on a proprietary algorithm and should be validated in your own laboratory [1].
The diagram below outlines a general workflow for preparing and analyzing this compound-loaded nanoparticles, based on a published experimental procedure [2].
Key Calculations from Sample Prep [2]:
Here are solutions to common problems you might encounter during method development.
| Problem & Phenomenon | Possible Root Cause | Solution & Verification Step |
|---|
| Poor Peak Shape
Q1: How can I improve the resolution of this compound from close-eluting compounds? A1: You can try fine-tuning the method by adjusting the ratio of acetonitrile to water in the mobile phase. A slower gradient or isocratic elution with a lower organic percentage can enhance resolution. Using a column with smaller particles (3 µm) can also improve separation efficiency [1].
Q2: My HPLC method needs to be validated. What parameters should I check? A2: While specific data for this compound is not provided, standard HPLC-UV validation follows ICH guidelines. Key parameters include [3]:
Q3: Can I use a different C18 column if Newcrom R1 is not available? A3: Yes, but method transfer will require re-validation. Select a C18 column known for high stability and low silanol activity. Be prepared to optimize the mobile phase composition, flow rate, and gradient to achieve similar separation performance.
Isolongifolene is a tricyclic sesquiterpene with a molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. Its key property that creates formulation challenges is its very low water solubility, which is reported to be 59.998 μg/L at 25°C [1]. This inherent hydrophobicity is a central consideration for any experiment in aqueous solutions.
To conduct in vitro and in vivo studies, researchers have successfully used the following solvents and methods:
| Application Model | Reported Formulation Method | Final Concentration / Dosage | Citation |
|---|---|---|---|
| _In Vivo_ (Mouse liver I/R injury model) | Dissolved in corn oil | 10, 20, and 40 mg/kg | [2] [3] [4] |
| _In Vitro_ (AML12 cell H/R model) | Dissolved in DMSO and diluted with cell culture medium | 10, 20, and 40 μM | [2] [3] |
| _In Vitro_ (SH-SY5Y cell model) | Dissolved in DMSO | 10 μM | [5] |
The following methodology is adapted from a study investigating this compound's protective effects against liver ischemia/reperfusion injury [2] [3] [4].
1. Test Compound Preparation
2. Animal Model and Evaluation
The protective effect of this compound in liver I/R injury is linked to the AMPK-PGC1α signaling pathway. The diagram below illustrates this mechanism.
Q1: What is the solubility of this compound in DMSO? While the exact solubility in DMSO is not quantified in the search results, it is successfully used as a solvent stock for in vitro studies. One study dissolved this compound in DMSO for a final treatment concentration of 10 μM in cell culture, indicating good solubility for at least millimolar stock solutions [5].
Q2: Are there any stability concerns for this compound solutions? The pure compound has a listed storage recommendation of 2-8°C [1]. It is a best practice to prepare fresh solutions shortly before use. For longer-term storage, stock solutions should be aliquoted and stored at -20°C or below, with protection from light.
Q3: What are the key mechanisms by which this compound exerts its biological effects? Research indicates that this compound has anti-oxidative, anti-inflammatory, and anti-apoptotic properties [2] [5]. These effects are mediated through the activation of specific cellular signaling pathways, primarily:
A primary challenge in scaling nanoparticle production is moving from sonication-based methods to more reproducible, industrial-scale technologies.
| Challenge | Proposed Scale-Up Technology | Key Considerations & Solutions |
|---|
| Sonication Inconsistency [1] | Microfluidizer Technology [2] [1] | • Replaces manual sonication with high-pressure, reproducible shear forces. • Pre-polymerization of the nanoparticle polymer may be required for successful scale-up. [1] | | Manual Extrusion Heterogeneity [2] | Controlled Extrusion & Porous Membrane Extrusion [2] | • Automated systems replace manual pressure application with gas-tight syringes. • Nanoporous membrane extrusion induces precipitation at pore exits for consistent size. [2] | | Organic Solvent Removal [2] | Supercritical Fluid (SCF) Technology [2] | • Uses supercritical CO₂ as an antisolvent for nanoparticle production. • Avoids organic solvents, operates at mild temperatures, and yields free-flowing particles. [2] |
Successful scale-up requires precise control over formulation parameters. The table below summarizes key factors influencing chitosan nanoparticle characteristics, based on experimental data [3].
| Parameter | Impact on Nanoparticle Size & Characteristics | Optimization Guidance |
|---|---|---|
| Initial Chitosan Concentration [3] | Strong, direct correlation with particle size. Higher concentration leads to larger particles. | A critical control parameter. Precisely manage concentration to dictate final particle size range. |
| Degree of Acetylation (DA) [3] | Second most important factor. Lower DA (more free amino groups) facilitates better cross-linking with TPP, forming smaller, more stable particles. | Select chitosan with a consistent, low DA for reproducible ionic gelation. |
| Chitosan to TPP Molar Ratio [4] [3] | Affects cross-linking density and stability. An excess of TPP can lead to particle aggregation. | Systematically optimize and fix the NH₂/PO₄ ratio for a given chitosan type and concentration. [3] |
| Presence of Salts [3] | Salts in the solvent medium can shield electrostatic charges, impacting polymer chain extension and final particle size. | Use consistent solvent purity and ionic content (e.g., ultrapure water) for reproducible results. [3] |
As you scale up, robust characterization is essential to verify Critical Quality Attributes (CQAs). Moving beyond basic Dynamic Light Scattering (DLS) is recommended.
This is the core method used for lab-scale production of Isolongifolene-loaded Chitosan Nanoparticles (ICN) [4] [6].
Q1: Our nanoparticle size increases unpredictably when we try to make larger batches. What could be the cause? A1: This is often due to inconsistent mixing or shear forces during the cross-linking step. The lab-scale sonication method does not scale linearly. Solution: Transition to a Microfluidizer or controlled extrusion system, which provides reproducible, high-shear conditions for consistent particle size reduction [2] [1]. Also, strictly control the initial chitosan concentration and solvent environment, as these are dominant factors controlling size [3].
Q2: How can we improve the low encapsulation efficiency of this compound in our nanoparticles? A2: Optimize the drug-to-polymer ratio. Research on similar systems shows that varying the chitosan-to-drug ratio significantly impacts Drug Encapsulation Efficiency (DEE) and Drug Loading Efficiency (DLE) [4]. Method: Prepare multiple small batches with different ratios (e.g., from 1:0.5 to 1:2.5) and calculate DEE/DLE using the formulas below to find the optimum [4] [6].
Q3: Our nanoparticle suspension is unstable and aggregates during storage. How can we stabilize it? A3: Ensure sufficient positive surface charge (Zeta Potential). High zeta potential (typically > ±30 mV) indicates good electrostatic stability. Solutions:
The table below summarizes the key storage parameters for isolongifolene and its nano-formulations from recent studies and supplier information.
| Parameter | Recommended Condition | Context / Form | Source |
|---|---|---|---|
| Temperature | -55 °C to -20 °C [1] [2] | This compound-loaded Chitosan Nanoparticles (ICN) [1] [2] | |
| Temperature | 2-8 °C [3] | Pure this compound chemical [3] | |
| Atmosphere | Inert gas (Nitrogen) [3] | General recommendation for chemical storage [3] | |
| Environment | Cool, dry, well-ventilated, away from direct sunlight [4] | Bulk industrial product [4] | |
| Container | Galvanized iron barrels [4] / Sealed containers [3] | Bulk industrial product [4] / General chemical [3] |
For researchers working with this compound-loaded nanoparticles, the following methodology from a 2022 study can be used to evaluate storage stability and drug release profile [1] [2].
This protocol helps in understanding the release kinetics and stability of the formulation, which is crucial for determining its shelf-life and storage conditions. The workflow is as follows:
What are the key stability-related properties of this compound I should know? As a sesquiterpene hydrocarbon, this compound is a colorless, transparent oily liquid [4]. It has a boiling point of 255-256 °C and a flash point of 49°C, classifying it as a flammable liquid [3]. Its solubility in water is very low (59.998 μg/L at 25°C) [3], which can influence its behavior in biological and chemical environments.
What analytical methods are used to characterize this compound and its formulations? Researchers use several techniques to confirm the identity, structure, and stability of this compound and its nano-formulations [1] [2]:
A significant challenge in providing comprehensive guidance is the lack of specific, publicly available data on several critical areas:
Given the information gaps, you may need to:
Q1: What is a reliable analytical method for quantifying Isolongifolene in nanoparticle formulations? A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated specifically for quantifying this compound in chitosan-based nanoparticles [1].
Q2: What are the key properties of this compound that affect its purification? Understanding its physical properties is crucial for selecting an appropriate purification technique. The data below can help you predict its behavior in different systems [2].
Table 1: Key Physical Properties of this compound
| Property | Value / Description | Significance for Purification |
|---|---|---|
| Appearance | Colorless to pale yellow clear liquid | Aids in visual monitoring of fractions during chromatography. |
| Specific Gravity | 0.926 - 0.932 @ 25 °C | Useful for separation and solubility calculations. |
| Refractive Index | 1.495 - 1.501 @ 20 °C | Can be used for identity confirmation and purity checks. |
| Boiling Point | 255 - 257 °C @ 760 mm Hg | Indicates suitability for distillation-based purification. |
| Solubility in Water | 0.1401 mg/L @ 25 °C | Very low solubility confirms reverse-phase HPLC is appropriate. |
| Solubility in Alcohol | Soluble | Suggests alcohol/water mixtures can be used in mobile phases. |
| logP (o/w) | ~6.15 (est.) | High value confirms strong hydrophobicity. |
Q3: Which HPLC column is suitable for separating this compound? A Newcrom R1 HPLC column, which is a reverse-phase column with low silanol activity, has been successfully used for the analysis of (-)-Isolongifolene. The mobile phase consisted of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry compatibility) [3].
This is a detailed protocol based on a method validated according to ICH Q2(R1) guidelines [1].
Table 2: Validation Parameters for the RP-HPLC Method [1]
| Parameter | Result | Acceptance Criteria Met? |
|---|---|---|
| Specificity | No interference from matrix components | Yes |
| Precision (%RSD) | Less than 2% | Yes (Excellent) |
| Linearity (R²) | 0.998 over 50-150% of target strength | Yes (Excellent) |
| Accuracy (Recovery) | 98.5% - 101.7% | Yes |
| Robustness | Minimal impact from slight variations in chromatographic conditions | Yes |
For initial purification from natural sources or reaction mixtures, consider this workflow. The following diagram outlines the core decision-making process.
This compound Purification Workflow
| Feature | This compound (ILF) | Rasagiline |
|---|---|---|
| Primary Neuroprotective Signaling Pathway | AMPK-PGC1α pathway [1] [2] | Akt/Nrf2 pathway [3] [4] |
| Key Upregulated / Activated Elements | p-AMPK, PGC1α [1] | p-Akt, Nrf2 [3] [4] |
| Key Downregulated / Inhibited Elements | - | Nuclear GAPDH, α-synuclein [3] [4] |
| Anti-oxidative Effects | ↑ SOD, ↑ GSH, ↓ MDA [1] [2] | ↑ HO-1, ↑ NQO1, ↑ Catalase, ↓ ROS [3] [4] |
| Anti-apoptotic Effects | ↑ Bcl-2, ↓ Bax, ↓ Caspase-3 [1] [2] | Anti-apoptotic action [5] [6] |
| Anti-inflammatory Effects | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ MCP-1 [1] | - |
| Impact on α-Synuclein | Reduces upregulation [2] | Decreases protein expression, prevents oligomerization & aggregation [5] [3] [4] |
| Impact on Dopaminergic System | Attenuates striatal DA loss, ↑ TH, ↑ DAT, ↑ VMAT2 [2] | Prevents striatal DA depletion [7] [6] |
| Reported Neuroprotection in Animal Models | ~50% reduction in DA depletion; ~40-50% improvement in motor performance [2] | Significant neuroprotection against lactacystin-induced degeneration [7] |
| Reported Neuroprotection in Cell Models | - | 20% to 80% (dose-dependent) reduction in aponecrotic cell death [3] [4] |
Here are the methodologies from the key studies cited in the comparison table.
The neuroprotective effects of this compound and Rasagiline are mediated through distinct but crucial cellular signaling pathways, as illustrated below.
This compound is a promising natural compound with demonstrated efficacy in a rotenone-induced PD model. Its action through the AMPK-PGC1α pathway suggests a broad mechanism that counteracts the core pathological triad of oxidative stress, inflammation, and apoptosis in neurodegeneration [1] [2].
Rasagiline is a well-established synthetic anti-Parkinson's drug. Its neuroprotective profile is sophisticated, involving multiple parallel mechanisms. Beyond its primary MAO-B inhibition, it activates the Akt/Nrf2 pathway to boost antioxidant defenses, while simultaneously inhibiting GAPDH-mediated cell death and reducing the levels of the toxic protein α-synuclein [7] [5] [3]. This multi-targeted action makes it a strong candidate for disease modification.
The available data is robust for each compound individually, but a definitive comparison requires a controlled, side-by-side investigation. To advance your research:
The following table summarizes the key findings from recent studies on isolongifolene and a related compound, longifolene. Please note that different cancer cell lines were used in these studies, so direct numerical comparisons should be made with caution.
| Compound Name | Tested Cell Lines | IC50 Value | Key Findings | Citation |
|---|---|---|---|---|
| This compound (ILF) | Not specified in available excerpts | Data not fully available in search results | Loaded into chitosan nanoparticles for targeted cancer therapy; showed plasma compatibility and constant release pattern [1] [2]. | [1] [2] |
| Longifolene | Prostate cancer (DU-145) | 78.64 µg/mL | Exhibited cytotoxic potential against cancer cell lines [3]. | [3] |
| Longifolene | Oral cancer (SCC-29B) | 88.92 µg/mL | Showed cytotoxic effect in oral cancer cells [3]. | [3] |
| Longifolene | Normal Kidney (Vero) | 246.3 µg/mL | Demonstrated significantly lower toxicity in healthy cells, suggesting a potential safety margin [3]. | [3] |
The MTT assay is a standard colorimetric method for assessing cell metabolic activity and viability [4]. Here is a detailed protocol based on the search results, which you can adapt for evaluating this compound.
The diagram below illustrates the key stages of the MTT assay procedure:
When using the MTT assay, especially for natural products like this compound, be aware of its limitations to avoid artifacts:
To build a comprehensive and reliable comparison guide, I suggest you consider the following steps:
To objectively compare the antioxidant activity of different compounds like isolongifolene and ascorbic acid, researchers use a panel of standardized tests. Each assay has a distinct mechanism, and results can vary between them, which is why multiple methods are often used [1] [2].
The table below summarizes the key experimental protocols for the most common assays.
| Assay Name | Mechanism Type | Core Principle | Key Measurement | Commonly Used For |
|---|---|---|---|---|
| DPPH [3] | SET / HAT | Antioxidant scavenges the stable, purple DPPH• radical. | Discoloration (decrease in absorbance at 517 nm). | Standard initial screening; simple & rapid [1] [2]. |
| ABTS [4] | SET | Antioxidant scavenges the pre-formed blue-green ABTS•+ radical cation. | Discoloration (decrease in absorbance at 734 nm). | Works for both hydrophilic & lipophilic compounds [1]. |
| FRAP [5] | SET | Antioxidant reduces the colorless Fe³⁺-TPTZ complex. | Formation of a blue Fe²⁺-TPTZ complex (absorbance at 593 nm). | Measuring reducing power; does not involve a radical [1]. |
| ORAC [2] | HAT | Antioxidant inhibits the peroxyl radical (ROO•)-induced oxidation of a fluorescent probe. | Decay of fluorescence over time (Area Under the Curve). | Biologically relevant, but more complex [1] [2]. |
| CUPRAC [4] | SET | Antioxidant reduces the colorless Cu²⁺-neocuproine complex. | Formation of a yellow-orange Cu⁺-neocuproine complex (absorbance at 450 nm). | Alternative to FRAP; measures reducing power [1]. |
Abbreviations: SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity; CUPRAC: Cupric Reducing Antioxidant Capacity.
The following diagram illustrates the general workflow researchers follow when comparing the antioxidant activity of two compounds, from sample preparation to data analysis.
When a direct comparison study is found, you can evaluate it based on the following points:
The table below summarizes the key findings from studies investigating the neuroprotective effects of Isolongifolene.
| Experimental Category | Specific Measure | Rotenone-Induced Change | Effect of this compound (ILF) Treatment | Dosage and Model |
|---|---|---|---|---|
| Behavioral & Motor Function | Spontaneous locomotion & rotarod performance | Significant motor impairment [1] | Dose-dependently ameliorated impairment; 10 mg/kg selected as effective dose [1] | 5, 10, 20 mg/kg; Male Wistar rats [1] |
| Neuromuscular strength (Hang test) | Reduced hanging time [2] | Significantly improved hanging ability [2] | 10 mg/kg; Male Wistar rats [2] | |
| Catalepsy (Bar test) | Increased cataleptic score [2] | Significantly improved cataleptic score [2] | 10 mg/kg; Male Wistar rats [2] | |
| Neurochemical & Molecular Markers | Striatal Dopamine (DA) | Significant loss [1] | Dose-dependently ameliorated DA loss [1] | 5, 10, 20 mg/kg; Male Wistar rats [1] |
| Tyrosine Hydroxylase (TH), DA Transporter (DAT), VMAT2 | Significant decrease [1] | Dramatically increased expression [1] | 10 mg/kg; Male Wistar rats [1] | |
| α-synuclein | Significant upregulation [1] | Reduced upregulation [1] | 10 mg/kg; Male Wistar rats [1] | |
| Oxidative Stress Markers | Lipid Peroxidation (TBARS) | Increased levels [2] | Prevented the increase [2] | 10 mg/kg; Male Wistar rats [2] |
| Antioxidant Enzymes (SOD, Catalase, GPx) and GSH | Decreased activities/levels [2] | Significantly improved activities and levels [2] | 10 mg/kg; Male Wistar rats [2] | |
| Apoptotic Markers | Pro-apoptotic proteins (Bax, Cyt-C, Caspases-3, -8, -9) | Upregulated expression [1] | Reduced expression [1] | 10 mg/kg; Male Wistar rats [1] |
| Anti-apoptotic protein (Bcl-2) | Decreased expression [1] | Increased expression [1] | 10 mg/kg; Male Wistar rats [1] |
For researchers looking to replicate or understand these studies, here is a summary of the key methodological details.
While the exact signaling pathways were elucidated in an in vitro study using human neuroblastoma cells (SH-SY5Y) [3], they provide a mechanistic basis for the in vivo observations. The following diagram illustrates this proposed pathway.
The evidence suggests that this compound is a promising natural compound for neuroprotection in Parkinson's disease models. To further aid your research, consider that:
The table below summarizes the key findings from the research on how isolongifolene (ISO) affects Bcl-2 and Bax expression.
| Study Model | Treatment Groups | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax (Pro-apoptotic) | Effect on Apoptosis | Citation |
|---|---|---|---|---|---|
| Mouse Liver I/R Injury | Control (I/R) | Established baseline | Established baseline | Severe injury & cell death | [1] |
| I/R + ISO (40 mg/kg) | Increased protein level | Decreased protein level | Significantly alleviated injury | [1] | |
| Rat Parkinson's Model | Control (Rotenone) | Decreased protein level | Increased protein level | Dopamine neuron loss | [2] |
| Rotenone + ILF (10 mg/kg) | Increased expression | Decreased expression | Ameliorated neurotoxicity | [2] |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.
Liver Ischemia/Reperfusion (I/R) Injury Model [1]
Rotenone-Induced Parkinson's Disease Model [2]
The protective effect of this compound is linked to its ability to modulate specific cell signaling pathways. The following diagram illustrates the key mechanisms identified across the studies.
Based on the gathered data, here are the core mechanisms through which this compound influences Bcl-2 and Bax:
While the current data is promising, several areas require further investigation to fully establish this compound's therapeutic potential:
Isolongifolanone is a sesquiterpene ketone derived from turpentine, a pine-based source. It is valued for its stable woody and ambery notes and is considered a sustainable, bio-based alternative to purely petroleum-derived synthetics [1] [2].
The table below summarizes its core characteristics:
| Property | Isolongifolanone | General Synthetic Compounds (Context) |
|---|---|---|
| Chemical Identity | C15H24O [1] | Varies widely (e.g., esters, aldehydes, lactones) [3] |
| Origin | Turpentine (Renewable pine resin) [1] [2] | Predominantly petroleum-based [3] [2] |
| Primary Odor Profile | Fresh, dry, diffusive woody with rich amber quality [4] [5] | Diverse (floral, fruity, musky, etc.) [3] |
| Tenacity | Several days on a scent blotter [5] | Highly variable |
| Renewable Carbon | >50% [5] | Typically low [2] |
| Biodegradability | Non-biodegradable [5] | Varies, but many are persistent environmental contaminants [3] |
| Ecotoxicity | Classified as toxic to aquatic life [5] | Varies; some (e.g., certain synthetic musks, phthalates) are noted for ecological and health risks [3] |
Performance data for Isolongifolanone indicates how it maintains its odor profile across various challenging formulations. The following table collates experimental stability ratings from a major manufacturer, where a higher number of stars indicates better performance [5].
| Application Medium | pH | Stability Performance (★ = poor, ★★★★★ = good) |
|---|---|---|
| Acid Cleaner | 2 | ★★★ |
| Fabric Conditioner | 3 | ★★★★★ |
| Shampoo | 6 | ★★★★★ |
| Liquid Detergent | 9 | ★★★★★ |
| Soap | 10 | ★★★★★ |
| Powder Detergent | 10.5 | ★ |
For researchers aiming to validate or compare fragrance performance, here are detailed methodologies for key tests cited in the available data.
Stability Testing in End-Product Formulations
Psychophysical Evaluation of Odor Perception
Quantitative Structure-Odor Relationship (QSOR) Modeling
The biological mechanism of smell perception is fundamental to understanding fragrance performance. The following diagram illustrates the pathway from chemical stimulus to neural signal.
This pathway is universal for all odorants. The unique perception of a scent arises because a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants [7] [9]. Genetic variations in these receptors, including segregating pseudogenes and copy number variations, are a primary source of individual differences in odor perception [9].
Isolongifolanone presents a profile of a stable, versatile, and sustainable fragrance ingredient with a distinct woody-amber character.
A primary research challenge is the lack of direct, head-to-head experimental data comparing Isolongifolanone to other specific synthetic woody compounds in controlled studies. Future research could focus on generating this comparative data, particularly using advanced psychophysical and biometric methods to quantify its subjective impact and further investigate its potential effects on biological systems beyond the olfactory receptors.
The table below consolidates key information on Isolongifolene and several common antioxidant types.
| Compound Name | Category | Reported Biological Activities | Reported Safety Profile / Concerns | Key Experimental Findings |
|---|---|---|---|---|
| This compound [1] [2] | Natural Sesquiterpene | Antioxidant, anti-inflammatory, anti-apoptotic, neuroprotective [2]. | Limited data; classified as an irritant (Xi, R36/38) [1]. Recommended fragrance use up to 4% [1]. | In a mouse liver I/R model, 40 mg/kg reduced markers of liver damage (ALT, AST) and oxidative stress, and inhibited inflammation and apoptosis [2]. |
| Butylated Hydroxyanisole (BHA) & Butylated Hydroxytoluene (BHT) [3] [4] | Synthetic Phenolic Antioxidants | Food preservatives to prevent rancidity [5]. | Some studies conclude no cancer hazard and potential anticarcinogenic effects at food additive levels [3]. Network toxicology predicts potential hepatotoxicity, nephrotoxicity, and endocrine disruption [4]. | A 1999 review concluded BHA/BHT pose no cancer hazard and may be anticarcinogenic [3]. In silico models suggest high doses may trigger liver/kidney damage via inflammatory pathways (e.g., NF-κB) [4]. |
| tert-Butylhydroquinone (TBHQ) [4] | Synthetic Phenolic Antioxidant | Food preservative [4]. | Network toxicology predicts potential hepatotoxicity and nephrotoxicity [4]. | In silico analysis suggests TBHQ may induce inflammatory responses by activating the KEAP1 pathway and upregulating IL-6 and TNF-α [4]. |
| Rosemary Extract [6] | Natural Extract | Antioxidant, antimicrobial, anti-inflammatory [6]. | Considered safe; EFSA approves use in food up to 400 mg/kg (sum of carnosic acid/carnosol) [6]. | Carnosic acid and carnosol are primary antioxidants, acting as potent scavengers of peroxyl radicals and metal chelators, showing higher efficacy than BHA/BHT in some studies [6]. |
| Gamma-Tocopherol (γ-Tocopherol) [7] [8] | Natural (Vitamin E) | Potent antioxidant, anti-inflammatory, anticancer properties; uniquely traps reactive nitrogen species [7] [8]. | Well-tolerated at physiological levels; high doses require evaluation [7]. | Mitigates inflammation and cancer progression in animal models; reduces inflammation markers in patients with kidney disease and mild asthma [7]. Its metabolite, 13'-COOH, inhibits COX-2 and 5-LOX [8]. |
A 2022 study provides the most concrete experimental data for this compound's bioactivity [2].
The following diagram illustrates this proposed signaling pathway and the experimental workflow used to validate it.
For researchers and drug development professionals, the choice between this compound and commercial antioxidants hinges on the stage of development and the required evidence base.
| Model System | Inducer of Inflammation/Injury | Dosages Tested | Key Anti-Inflammatory Outcomes | Mechanistic Insights |
|---|---|---|---|---|
| Mouse Liver I/R Injury [1] | Ischemia/Reperfusion | 10, 20, 40 mg/kg | ↓ Serum ALT/AST levels; ↓ Necrotic area; ↓ Inflammatory cytokines (IL-1β, IL-6, MCP-1, TNF-α); ↓ Inflammatory cell infiltration [1] | Activates the AMPK-PGC1α signaling pathway, leading to reduced inflammation, oxidative stress, and apoptosis [1]. |
| Rat Parkinson's Model [2] | Rotenone | 10 mg/kg | Improved muscle strength and reduced catalepsy; ↓ Oxidative stress markers (TBARS); ↑ Antioxidant enzymes (SOD, Catalase, GPx, GSH) [2]. | Exerts antioxidant and neuroprotective effects, mitigating inflammation secondary to oxidative stress [2]. |
For researchers looking to replicate or build upon these findings, here is a detailed overview of the methodologies used in the cited studies.
In Vivo Liver Ischemia/Reperfusion (I/R) Model [1]
In Vivo Rotenone-Induced Parkinson's Model [2]
The following diagram illustrates the mechanism by which this compound exerts its protective effects in liver I/R injury, as identified in the research [1].
The anti-inflammatory activity of this compound is closely linked to its potent antioxidant properties, as a significant source of inflammation in the studied models is oxidative stress [1] [2]. While the search results do not provide a direct, quantitative comparison with other compounds like standard drugs, the data shows its effect is mediated through a specific and relevant molecular pathway (AMPK-PGC1α).
Further research is needed to fully characterize this compound's potential. Key directions include:
Health Hazard